3-Bromobenzenesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWTXRWOKORYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517711 | |
| Record name | 3-Bromobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22033-09-6 | |
| Record name | 3-Bromobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromobenzenesulfonic Acid (CAS: 22033-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzenesulfonic acid (CAS number 22033-09-6), a key intermediate in the chemical and pharmaceutical industries. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its significant applications, particularly in the synthesis of dyes and active pharmaceutical ingredients (APIs). Safety and handling procedures are also summarized to ensure its proper use in a laboratory and industrial setting.
Introduction
This compound is an organosulfur compound with the chemical formula C₆H₅BrO₃S. It belongs to the class of aromatic sulfonic acids, characterized by a sulfonic acid group (-SO₃H) and a bromine atom attached to a benzene (B151609) ring at the meta position.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[1][2] Its strong acidic nature and the presence of a reactive bromine atom allow for a variety of chemical transformations, making it a versatile intermediate in the production of a wide range of organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some properties like melting and boiling points are not consistently reported across all commercial suppliers, the available data provides a general characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 22033-09-6 | [1] |
| Molecular Formula | C₆H₅BrO₃S | [1][3] |
| Molecular Weight | 237.07 g/mol | [3] |
| Appearance | White to light yellow solid or liquid/semi-solid | [1] |
| Melting Point | Approximately 100°C (decomposes) | [4] |
| Boiling Point | Not available | [5] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥95% | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step electrophilic aromatic substitution reaction starting from benzene. The key is the order of the substitution reactions to achieve the desired meta-substitution pattern.
Synthesis Workflow
The logical workflow for the synthesis is to first introduce the sulfonic acid group, which is a meta-directing group, followed by bromination.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound.
Step 1: Sulfonation of Benzene to Benzenesulfonic Acid [2][6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, carefully add concentrated sulfuric acid.
-
Addition of Benzene: While stirring, slowly add benzene to the sulfuric acid.
-
Heating: Heat the reaction mixture under reflux for several hours. The reaction can also be performed by warming with fuming sulfuric acid (oleum) at 40°C for a shorter duration.[8]
-
Work-up: After cooling, the reaction mixture contains benzenesulfonic acid.
Step 2: Bromination of Benzenesulfonic Acid [2][6]
-
Catalyst Addition: To the cooled benzenesulfonic acid from the previous step, add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
-
Addition of Bromine: Slowly add bromine (Br₂) to the reaction mixture. The sulfonic acid group on the benzene ring directs the incoming bromine to the meta position.[2][6]
-
Reaction Completion: The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation and Purification: The product, this compound, can be isolated by quenching the reaction with water and then purified by recrystallization or other chromatographic techniques.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The sulfonic acid group can be used to impart water solubility, while the bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions.
While a specific, widely marketed drug that directly uses this compound as a starting material is not prominently documented in publicly available literature, aromatic sulfonic acids, in general, are widely used in the pharmaceutical industry.[9] They can act as catalysts in synthesis, be part of the final API structure, or be used to form stable salts of drug molecules.[9][10]
The general utility of bromo-substituted aromatic compounds as intermediates is well-established in drug discovery for the synthesis of complex molecules.
General Reaction Scheme for Further Synthesis
The presence of the bromine atom allows for various coupling reactions, such as Suzuki or Heck couplings, to introduce more complex functionalities.
Caption: General scheme for further functionalization.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | Corrosion | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of dyes and potentially as a building block for pharmaceutical compounds. Its synthesis from benzene via sulfonation followed by bromination is a standard procedure in organic chemistry. Proper handling and adherence to safety protocols are essential when working with this corrosive compound. Further research into its applications in the development of novel APIs could unveil new opportunities for this important molecule.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. homework.study.com [homework.study.com]
- 3. 22033-09-6|this compound|BLD Pharm [bldpharm.com]
- 4. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. brainly.com [brainly.com]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. capitalresin.com [capitalresin.com]
- 10. hnsincere.com [hnsincere.com]
An In-depth Technical Guide to the Synthesis of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details the strategic synthetic approach, experimental protocols, and physical and chemical properties of the target compound, presenting quantitative data in a clear, tabular format and illustrating key pathways with diagrams.
Introduction
This compound is an organosulfur compound with the molecular formula C₆H₅BrO₃S. Its structure, featuring a sulfonic acid group and a bromine atom in a meta-position on the benzene (B151609) ring, makes it a versatile reagent in organic synthesis. The sulfonic acid group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and providing a site for further chemical modification. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.
The synthesis of this compound requires a strategic approach to achieve the desired meta-isomer. Direct sulfonation of bromobenzene (B47551) is not a viable method as the bromo group is an ortho-, para-director, leading to a mixture of 2-bromobenzenesulfonic acid and 4-bromobenzenesulfonic acid. Therefore, the preferred and most efficient synthetic route involves a two-step process: the sulfonation of benzene to form benzenesulfonic acid, followed by the bromination of this intermediate. The sulfonic acid group in benzenesulfonic acid is a meta-directing group, ensuring the regioselective introduction of the bromine atom at the 3-position.
Synthetic Pathway
The synthesis of this compound from benzene proceeds through two key electrophilic aromatic substitution reactions. The first step is the sulfonation of benzene to yield benzenesulfonic acid. The second step is the bromination of the benzenesulfonic acid intermediate, which directs the incoming bromine to the meta position.
3-Bromobenzenesulfonic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonic acid is an organosulfur compound that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1][2] Characterized by a benzene (B151609) ring substituted with both a bromine atom and a sulfonic acid group, its unique chemical architecture makes it a valuable building block in the pharmaceutical, dye, and agrochemical industries.[1][2] The presence of the strongly acidic sulfonic acid group confers water solubility, while the bromine atom provides a reactive site for further functionalization through various coupling and substitution reactions.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity, tailored for professionals in chemical research and development.
Molecular Structure and Properties
The molecular structure of this compound consists of a sulfonic acid group and a bromine atom attached to a benzene ring at the meta-position (positions 1 and 3). This substitution pattern is key to its reactivity and synthesis.
Caption: 2D representation of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | m-Bromobenzenesulfonic acid |
| CAS Number | 22033-09-6 |
| Molecular Formula | C₆H₅BrO₃S |
| SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)O |
| InChI Key | QDWTXRWOKORYQH-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 237.07 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in water |
| Density | 1.846 g/cm³ (predicted) |
| pKa | -0.94 ± 0.15 (predicted) |
| Storage | Sealed in a dry place at room temperature |
Synthesis and Experimental Protocols
The synthesis of this compound is a classic example of electrophilic aromatic substitution, where the final product isomer depends critically on the order of the substitution reactions. The sulfonic acid group (-SO₃H) is a meta-director, while the bromo group (-Br) is an ortho-, para-director.
Logical Pathways for Isomer Synthesis
The regioselectivity of the synthesis is controlled by the directing effects of the substituents. To obtain the meta isomer (this compound), sulfonation must precede bromination. Conversely, to obtain the para isomer, bromination is performed first.
Caption: Synthetic pathways illustrating the directive effects for isomer control.
Experimental Protocol: Synthesis of this compound
While specific laboratory-scale procedures can vary, the synthesis of the meta-isomer generally follows a two-step process based on established electrophilic aromatic substitution principles.
Step 1: Sulfonation of Benzene
-
Reagents: Benzene, fuming sulfuric acid (oleum), or concentrated sulfuric acid.
-
Procedure: Benzene is heated with fuming sulfuric acid.[3] The sulfur trioxide (SO₃) in the oleum (B3057394) acts as the electrophile.[4] The reaction mixture is stirred at an elevated temperature to facilitate the substitution.
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into cold water or over ice to precipitate the benzenesulfonic acid, which can then be isolated.
Step 2: Bromination of Benzenesulfonic Acid
-
Reagents: Benzenesulfonic acid, liquid bromine (Br₂), and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[5]
-
Procedure: The isolated benzenesulfonic acid is treated with bromine in the presence of the FeBr₃ catalyst. The sulfonic acid group deactivates the ring and directs the incoming electrophile (Br⁺) to the meta position.[5]
-
Work-up: The reaction is quenched, and the product, this compound, is isolated and purified, often through recrystallization.
Reactivity and Applications
This compound is a versatile intermediate due to its dual functional groups.
-
Intermediate for Pharmaceuticals and Dyes: It is a key precursor in the manufacturing of various pharmaceuticals and dyes.[2] Its structure allows for the creation of complex molecules with specific properties.[2]
-
Catalyst in Organic Reactions: Its strong acidity allows it to be used as a catalyst in certain organic reactions.[2]
-
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, making it valuable for introducing the bromobenzenesulfonyl moiety into other molecules.[1]
-
Desulfonation: The sulfonation process is reversible.[6][7] Heating an aromatic sulfonic acid in dilute aqueous acid can remove the sulfonic acid group, a technique often used in synthesis to employ -SO₃H as a temporary blocking group to direct other substituents before being removed.[4][8]
Spectroscopic Data
Detailed experimental spectra are typically provided by chemical suppliers.[9] However, the expected spectroscopic signatures can be predicted based on the molecular structure.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting patterns will be complex due to meta-coupling. A broad singlet for the acidic proton of the -SO₃H group will also be present, which is exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals in the aromatic region (approx. 120-145 ppm) for the six unique carbon atoms of the benzene ring. The carbon attached to the bromine will be shifted, as will the carbon attached to the sulfonic acid group. |
| IR | - Strong, broad absorption band for the O-H stretch of the sulfonic acid (approx. 2500-3300 cm⁻¹). - Strong absorptions for the S=O stretches (approx. 1350 cm⁻¹ and 1175 cm⁻¹). - C-Br stretch absorption in the fingerprint region (approx. 500-600 cm⁻¹). - Aromatic C-H and C=C stretching bands. |
Conclusion
This compound is a compound of significant industrial and research interest. Its synthesis highlights fundamental principles of electrophilic aromatic substitution and substituent directing effects. The dual functionality of the bromine atom and the sulfonic acid group provides a versatile platform for the development of new pharmaceuticals, dyes, and other high-value chemical products. This guide has summarized its core properties and synthetic logic to aid researchers in its effective application.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Heating p-Bromobenzenesulfonic acid in the presence of dilute HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. 22033-09-6|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Analysis of 3-Bromobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromobenzenesulfonic acid, a compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimentally derived public data, this guide combines predicted values, data from analogous compounds, and established spectroscopic principles to offer a robust analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The sulfonic acid proton is highly acidic and may be broad or exchange with residual water in the solvent, making it difficult to observe.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.9 - 8.1 | Singlet (or triplet with small J) |
| H-4 | 7.6 - 7.8 | Doublet of doublets |
| H-5 | 7.3 - 7.5 | Triplet |
| H-6 | 7.7 - 7.9 | Doublet of doublets |
| -SO₃H | Variable, broad | Singlet |
Note: Predicted values are based on the analysis of benzenesulfonic acid and substituted benzene derivatives.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals for the six carbons of the benzene ring. The carbon atom attached to the bromine (C-3) is expected to show a chemical shift influenced by the "heavy atom effect," which can cause a shift to a lower frequency than what would be predicted based on electronegativity alone.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 128 - 132 |
| C-3 | 120 - 125 |
| C-4 | 133 - 137 |
| C-5 | 125 - 129 |
| C-6 | 130 - 134 |
Note: Predicted values are based on data for bromobenzene (B47551) and other substituted benzenes.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of aromatic sulfonic acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the sulfonic acid group can exchange with solvent protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonic acid group, the aromatic ring, and the carbon-bromine bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Sulfonic Acid) | 3200 - 2500 | Strong, Broad | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching |
| S=O (Sulfonic Acid) | 1250 - 1150 and 1050 - 1000 | Strong | Asymmetric and Symmetric Stretching |
| C-S | 700 - 600 | Medium | Stretching |
| C-Br | 600 - 500 | Medium to Strong | Stretching |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following methods are commonly used:
-
Potassium Bromide (KBr) Pellet:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[1]
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum. This method requires minimal sample preparation.[1]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
| 236/238 | [C₆H₅⁷⁹BrO₃S]⁺ / [C₆H₅⁸¹BrO₃S]⁺ | Molecular Ion (M⁺) |
| 157/159 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of SO₃ |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 64 | [SO₂]⁺ | Sulfur dioxide |
Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocol for Mass Spectrometry
Due to the low volatility and polar nature of sulfonic acids, soft ionization techniques are preferred:
-
Electrospray Ionization (ESI):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Introduce the solution into the ESI source, where it is nebulized and ionized.
-
The resulting ions are then guided into the mass analyzer. ESI is a soft ionization technique that often produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
-
Fast Atom Bombardment (FAB):
-
The sample is mixed with a non-volatile matrix (e.g., glycerol).
-
The mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon).
-
This causes desorption and ionization of the sample molecules.
-
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
References
Solubility Profile of 3-Bromobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromobenzenesulfonic acid, a compound of significant interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide valuable context and estimation.
Core Concepts and Principles
This compound (C₆H₅BrO₃S) is an aromatic sulfonic acid. Its solubility is primarily governed by the interplay between the polar sulfonic acid group (-SO₃H) and the relatively nonpolar brominated benzene (B151609) ring. The sulfonic acid group is capable of strong hydrogen bonding and ionization in polar solvents, which generally promotes solubility in solvents like water. Conversely, the bromophenyl group contributes to its solubility in organic solvents.
Quantitative Solubility Data
For comparative purposes, the table below includes qualitative and quantitative solubility data for related compounds.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound (Predicted) | Water | Soluble[6] | Not Specified |
| Ethanol | Soluble | Not Specified | |
| Acetone | Soluble | Not Specified | |
| Benzenesulfonic acid | Water | Soluble[1][2][3] | Not Specified |
| Ethanol | Soluble[1][3] | Not Specified | |
| Benzene | Slightly Soluble[3] | Not Specified | |
| Diethyl Ether | Insoluble[3] | Not Specified | |
| p-Toluenesulfonic acid | Water | ~67 g/100 mL[4][5] | 20 |
| Ethanol | Soluble[7] | Not Specified | |
| Ether | Soluble[7] | Not Specified | |
| 3-Bromobenzoic acid | Water | Moderately Soluble[8] | Not Specified |
| Hot Water | Slightly Soluble[9] | Not Specified | |
| Ethanol | Soluble[8] | Not Specified | |
| Acetone | Soluble[8] | Not Specified | |
| Chloroform | Soluble[8] | Not Specified | |
| 4-Bromobenzoic acid | Hot Water | Soluble[10] | Not Specified |
| Ethanol | Soluble[10] | Not Specified | |
| Ether | Soluble[10] | Not Specified | |
| Acetone | Soluble[10] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be adapted to determine the precise solubility of this compound in various solvents.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibrium temperature.
-
Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined λmax, or HPLC with a suitable detector).
-
Calculate the concentration of this compound in the saturated solution based on the dilution factor and the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow: Synthesis of m-Bromobenzenesulfonic Acid
The synthesis of this compound (m-bromobenzenesulfonic acid) is a multi-step process that leverages the directing effects of substituents on an aromatic ring. The sulfonate group is an electron-withdrawing group and a meta-director, while a bromo group is an ortho-, para-director. Therefore, the order of the reaction steps is crucial to obtain the desired meta-isomer. The logical workflow for the synthesis is depicted below.
Caption: Synthetic pathway for m-Bromobenzenesulfonic acid.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonic Acid (Benzene Sulphonic Acid) BP EP USP CAS 98-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to the Acidity and pKa of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 3-Bromobenzenesulfonic acid, an important organosulfur compound utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document outlines the theoretical basis for its strong acidic character, summarizes the available pKa data, and provides a detailed experimental protocol for its determination.
Core Concepts: Acidity of Arylsulfonic Acids
This compound (C₆H₅BrO₃S) is an aromatic sulfonic acid.[1] The strong acidity of arylsulfonic acids stems from the electron-withdrawing nature of the sulfonyl group (-SO₃H) and the resonance stabilization of the resulting sulfonate anion (-SO₃⁻). The negative charge on the anion is delocalized over the three oxygen atoms and the sulfur atom, as well as the aromatic ring. This delocalization stabilizes the conjugate base, making the parent acid more likely to donate a proton.
The presence of a bromine atom at the meta-position of the benzene (B151609) ring further influences the acidity. Bromine is an electron-withdrawing group through its inductive effect, which should theoretically increase the acidity of the sulfonic acid.
Quantitative Data on the pKa of this compound
| Compound | Predicted pKa | Experimental pKa |
| This compound | -0.94 ± 0.15 | Not Available |
| Benzenesulfonic acid | Not Applicable | -2.8[2] |
Note: The predicted value should be used with the understanding that it is a computational estimation and may differ from an experimentally determined value.
Experimental Protocol: pKa Determination by Potentiometric Titration
Due to its strong acidic nature, determining the pKa of this compound requires careful experimental design. Potentiometric titration is a suitable and high-precision method for this purpose.[3] The following protocol outlines a general procedure.
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous solution.
Materials:
-
This compound (high purity)
-
Standardized strong base titrant (e.g., 0.1 M NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Standard pH buffer solutions (e.g., pH 4, 7, 10)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound to prepare a solution with a concentration of approximately 0.01 M.
-
Dissolve the sample in a known volume of deionized, CO₂-free water containing a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.
-
-
Titration Setup:
-
Place a known volume of the this compound solution into a titration vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
-
Titration Process:
-
Add the standardized strong base titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[4]
-
Visualizations
The following diagrams illustrate the fundamental chemical principles and experimental workflows discussed in this guide.
References
Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 3-Bromobenzenesulfonic acid (CAS No. 22033-09-6). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure-related incidents. This document is intended for professionals in research, development, and manufacturing who may work with this compound.
Understanding the Hazard Profile
This compound is a corrosive organic compound that presents significant health risks upon exposure.[1] The primary hazards associated with this chemical are severe skin burns and serious eye damage.[1] Inhalation of dust or vapors may also cause respiratory irritation.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
Data sourced from multiple suppliers; classification may vary. The more conservative classification is presented.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 22033-09-6 |
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol |
| Appearance | Data not consistently available; may be a liquid, semi-solid, or solid. |
| Purity | Typically available in purities of 95% or higher.[2] |
Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported across sources.
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls
| Control | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Eye Wash Stations | Easily accessible and fully functional eyewash stations and safety showers are essential in the immediate work area. |
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit should be worn.[4] |
| Respiratory Protection | If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is necessary. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to preventing accidents and ensuring the stability of the chemical.
Handling
| Precaution | Description |
| Avoid Contact | Avoid all direct contact with the skin and eyes. Do not breathe dust or vapors.[3][4] |
| Grounding | Ground all equipment containing the material to prevent electrostatic discharge. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4] |
Storage
| Requirement | Description |
| Container | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] |
| Incompatibilities | Store away from strong oxidizing agents.[5] |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Spill and Leak Procedures
| Action | Description |
| Containment | For small spills, absorb with an inert material. For large spills, dike the area to prevent spreading. |
| Cleanup | Carefully sweep up or collect the spilled material and place it in a suitable container for disposal. |
| Ventilation | Ensure adequate ventilation during cleanup. |
| Environmental Precautions | Prevent the spilled material from entering drains or waterways.[5] |
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical intermediate that demands careful and informed handling due to its corrosive nature. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers and scientists can significantly minimize the risks associated with its use. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before working with this or any other hazardous chemical.
References
An In-depth Technical Guide to 3-Bromobenzenesulfonic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis. The guide is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth information and practical guidance.
Introduction
This compound is an aromatic sulfonic acid characterized by a bromine atom and a sulfonic acid group attached to a benzene (B151609) ring at the meta position.[1] Its chemical structure, featuring both a strong electron-withdrawing sulfonic acid group and a halogen substituent, makes it a versatile reagent in organic synthesis.[1][3] The sulfonic acid moiety imparts water solubility, a desirable property in many synthetic applications.[1] This guide will explore the key aspects of this compound, from its historical origins to its practical application in the laboratory.
Discovery and History
While the precise date and discoverer of this compound are not well-documented in readily available historical literature, its synthesis is rooted in the broader development of aromatic chemistry in the 19th century. The foundational electrophilic aromatic substitution reactions, sulfonation and halogenation, were well-established by the mid-1800s. The synthesis of benzenesulfonic acid itself was first reported by Eilhard Mitscherlich in 1834.[4]
The strategic synthesis of specific isomers of substituted benzene derivatives became a central theme in organic chemistry. The understanding of directing group effects, which dictates the position of substitution on a benzene ring, was crucial. The sulfonic acid group is known to be a meta-director, meaning it directs incoming substituents to the 3-position. This principle forms the basis for the regioselective synthesis of this compound.
Early methods for the synthesis of related compounds sometimes involved harsh conditions or less direct routes. The evolution of synthetic methodologies has since led to more efficient and selective preparations of this important intermediate.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that experimental data such as melting and boiling points are not consistently reported in the literature, with some sources describing the compound as a solid and others as a liquid or semi-solid. The provided melting point should be considered an approximate value.
| Property | Value | Reference |
| Chemical Formula | C₆H₅BrO₃S | [5] |
| Molecular Weight | 237.07 g/mol | [5] |
| Appearance | White to light yellow solid or liquid/semi-solid | [1][6] |
| Melting Point | Approx. 100°C (decomposes) | [3] |
| Boiling Point | Not available | [2] |
| Density | 1.846 g/cm³ | [2] |
| pKa (Predicted) | -0.94 ± 0.15 | [2] |
| Solubility | Soluble in water | [1] |
| CAS Number | 22033-09-6 | [5] |
Synthesis of this compound
The most common and regioselective method for the synthesis of this compound involves a two-step process starting from benzene:
-
Sulfonation of Benzene: Benzene is first sulfonated to produce benzenesulfonic acid.
-
Bromination of Benzenesulfonic Acid: The resulting benzenesulfonic acid is then brominated. The sulfonic acid group (-SO₃H) is a deactivating and meta-directing group, which ensures that the bromine atom is introduced at the 3-position.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Benzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Liquid Bromine
-
Iron powder (catalyst)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Ice
-
Anhydrous Magnesium Sulfate
Step 1: Synthesis of Benzenesulfonic Acid
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Carefully add 100 mL of concentrated sulfuric acid to the flask.
-
Slowly add 50 mL of benzene through the dropping funnel while stirring.
-
After the initial exothermic reaction subsides, gently heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. The product is an aqueous solution of benzenesulfonic acid.
Step 2: Bromination of Benzenesulfonic Acid
-
To the flask containing the benzenesulfonic acid solution, add a catalytic amount of iron powder.
-
Slowly add 30 mL of liquid bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
After the addition of bromine is complete, stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the solid product and wash it with cold water.
Purification:
-
The crude product can be purified by recrystallization from hot water or by conversion to its sodium salt.
-
To form the sodium salt, dissolve the crude acid in a minimum amount of hot water and neutralize it with a saturated solution of sodium hydroxide until the pH is neutral.
-
Upon cooling, the sodium 3-bromobenzenesulfonate will crystallize.
-
The purified salt can be converted back to the free acid by treatment with a strong acid like hydrochloric acid, followed by extraction with a suitable organic solvent like dichloromethane and drying over anhydrous magnesium sulfate.
-
Removal of the solvent under reduced pressure will yield the purified this compound.
Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Concentrated sulfuric acid, fuming sulfuric acid, and bromine are highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
Logical Workflow for Synthesis
The logical workflow for the synthesis of this compound from benzene can be visualized as follows:
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules due to its reactive functional groups.
-
Pharmaceutical Synthesis: It is used as an intermediate in the production of various pharmaceutical compounds. The bromo and sulfonic acid groups can be further functionalized to introduce different pharmacophores.[2]
-
Dye Industry: The compound is a precursor in the synthesis of a variety of dyes. The chromophoric and auxochromic groups can be attached to the benzene ring to create colored compounds with specific properties.[2]
-
Agrochemicals: It is also utilized in the synthesis of pesticides and herbicides.
-
Organic Synthesis: In a broader context, it acts as a versatile reagent for introducing the 3-bromobenzenesulfonyl moiety into organic molecules.
Conclusion
This compound, a product of well-established electrophilic aromatic substitution reactions, continues to be a relevant and important intermediate in the chemical and pharmaceutical industries. While its initial discovery is not clearly chronicled, its synthesis is a classic example of the application of directing group effects in organic chemistry. This guide has provided a detailed overview of its properties, a representative experimental protocol for its synthesis, and its primary applications, serving as a valuable resource for scientists and researchers. Further investigation into its spectral properties and potential biological activities could open new avenues for its application.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 4. chemcess.com [chemcess.com]
- 5. 3-bromo-benzenesulfonic acid 95% | CAS: 22033-09-6 | AChemBlock [achemblock.com]
- 6. This compound | 22033-09-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity of Bromine and Sulfonic Acid Groups in 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the two key functional groups in 3-bromobenzenesulfonic acid: the bromine atom and the sulfonic acid moiety. This document details the chemical behavior of each group, explores conditions for their selective transformation, and provides experimental protocols for key reactions. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the strategic design of synthetic routes and the development of novel molecules based on this versatile building block.
Introduction
This compound is a bifunctional aromatic compound featuring both a halogen and a sulfonic acid group.[1] This unique combination of an electron-withdrawing sulfonic acid group and a reactive bromine atom on the same aromatic scaffold makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[2] The sulfonic acid group is a strong acid and significantly influences the electronic properties of the benzene (B151609) ring, while the bromine atom serves as a versatile handle for various chemical transformations, most notably cross-coupling and nucleophilic substitution reactions. Understanding the distinct reactivity of each functional group is paramount for its effective utilization in complex molecule synthesis.
Electronic Properties and General Reactivity
The sulfonic acid (-SO₃H) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[3] This deactivation makes reactions like nitration or further halogenation more challenging compared to unsubstituted benzene. Furthermore, the sulfonic acid group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the -SO₃H group.
The bromine atom, while also deactivating, is an ortho, para-director. However, in this compound, the directing effects of the two groups are in opposition. The strongly deactivating and meta-directing nature of the sulfonic acid group generally dominates the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
The primary reactive sites for synthetic transformations are the bromine atom and the sulfonic acid group themselves. The bromine atom can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. The sulfonic acid group can be removed (desulfonation) or replaced, for instance, by a hydroxyl group through alkaline fusion.
Reactivity and Transformations of the Bromine Atom
The bromine atom on the this compound ring is a key site for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid [5]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (estimated) |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for 3-bromobenzoic acid and can be optimized for this compound.[5]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottomed flask, add this compound, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product may precipitate. If so, collect the precipitate by filtration and wash with distilled water.
-
If the product is water-soluble, acidify the reaction mixture and extract with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution.[6] The sulfonic acid group in this compound enhances the electrophilicity of the ring, making the bromine atom susceptible to displacement by strong nucleophiles, although this typically requires forcing conditions due to the inherent stability of the aryl-halide bond.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | General Conditions |
| Amines (e.g., piperidine) | 3-(Piperidin-1-yl)benzenesulfonic acid | High temperature, polar aprotic solvent |
| Alkoxides (e.g., NaOCH₃) | 3-Methoxybenzenesulfonic acid | High temperature, corresponding alcohol as solvent |
| Hydroxide (NaOH) | 3-Hydroxybenzenesulfonic acid | High temperature and pressure (Dow process conditions)[7] |
Experimental Protocol: General Procedure for Nucleophilic Amination
-
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., piperidine) (2.0-3.0 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) if using a catalyzed reaction, or a strong base for uncatalyzed reactions.
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Schlenk tube or sealed vial
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand (if applicable).
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up, which may involve acidification to precipitate the product or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Reactivity and Transformations of the Sulfonic Acid Group
The sulfonic acid group is a robust functional group, but it can be transformed under specific conditions.
Desulfonation
The sulfonation of aromatic rings is a reversible process. The sulfonic acid group can be removed by heating with dilute aqueous acid, a reaction known as desulfonation.[8][9] This reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile.[10] The reversibility of sulfonation makes the sulfonic acid group a useful "blocking group" in organic synthesis to direct other substituents to desired positions.
Table 3: Conditions for Desulfonation
| Reagent | Temperature | Product |
| Dilute H₂SO₄ or HCl | 100-150 °C | Bromobenzene (B47551) |
Experimental Protocol: Desulfonation of this compound
-
Materials:
-
This compound (1.0 mmol)
-
Dilute sulfuric acid (e.g., 50% v/v) or dilute hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Place this compound in a round-bottom flask.
-
Add the dilute acid.
-
Heat the mixture to reflux.
-
Monitor the reaction by observing the formation of an organic layer (bromobenzene) or by TLC analysis of the reaction mixture.
-
Once the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure.
-
Diagram 2: Desulfonation Reaction Pathway
Caption: Mechanism of the acid-catalyzed desulfonation of this compound.
Alkaline Fusion
Fusion of arylsulfonic acids with strong bases, such as sodium hydroxide, at high temperatures results in the substitution of the sulfonic acid group with a hydroxyl group.[8] This process, known as alkaline fusion, is a classical method for the synthesis of phenols.
Table 4: Alkaline Fusion of Arylsulfonic Acids
| Reagent | Temperature | Product |
| Solid NaOH | 300-350 °C | 3-Bromophenol |
Comparative Reactivity and Selective Functionalization
The presence of two reactive functional groups in this compound allows for selective transformations by careful choice of reaction conditions.
-
Reactions at the Bromine Atom: Palladium-catalyzed cross-coupling reactions are generally performed under conditions (mild temperatures, specific catalysts and bases) that do not affect the sulfonic acid group. This allows for the selective functionalization of the C-Br bond.
-
Reactions at the Sulfonic Acid Group: Desulfonation requires harsh acidic conditions and high temperatures, under which the C-Br bond is typically stable. Alkaline fusion requires very high temperatures and a molten salt medium, conditions that would likely lead to side reactions at the bromine atom as well.
Therefore, for selective functionalization, reactions at the bromine atom via palladium catalysis offer the most straightforward and predictable outcomes.
Spectroscopic Data
While specific spectra for this compound are not provided in the search results, data for the analogous 3-bromobenzoic acid can be used for comparative purposes.
Table 5: ¹H and ¹³C NMR Spectral Data for 3-Bromobenzoic Acid [11]
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H-2 | 8.15 (t) | C=O | 171.5 |
| H-6 | 7.95 (ddd) | C-1 | 132.8 |
| H-4 | 7.70 (ddd) | C-3 | 122.5 |
| H-5 | 7.35 (t) | C-5 | 130.2 |
| -COOH | 12.5 (br s) | C-4 | 133.0 |
| C-6 | 128.8 | ||
| C-2 | 136.0 |
Conclusion
This compound is a versatile building block with two distinct reactive centers. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The sulfonic acid group, while more robust, can be removed under acidic conditions or converted to a hydroxyl group under harsh basic conditions. The differential reactivity of these two functional groups allows for the selective and strategic functionalization of the molecule, making it a valuable intermediate for the synthesis of a diverse array of chemical entities relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in research and development.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. This compound | 22033-09-6 [sigmaaldrich.com]
- 3. 3-Bromobenzene-1-sulfonic acid | C6H5BrO3S | CID 13086410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. organic chemistry - bromobenzene and NaOH reaction at high temperature and pressure - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Role of 3-Bromobenzenesulfonic Acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonic acid is a versatile aromatic organic compound characterized by a benzene (B151609) ring substituted with a bromine atom and a sulfonic acid group.[1] Its unique chemical structure, featuring both an electrophilic bromine atom and a water-solubilizing sulfonic acid group, makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and notably, dyes.[1][2] The sulfonic acid group is particularly significant in dye chemistry as it enhances the water solubility of the dye molecules and improves their ability to bind to fibers, resulting in more vibrant and lasting colors.[3] Azo dyes, which constitute the largest and most important class of synthetic colorants, are frequently synthesized using aromatic sulfonic acid derivatives.[4]
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of azo dyes. While specific examples of dyes synthesized directly from this compound are not extensively detailed in readily available literature, the protocols provided are based on the well-established synthesis of azo dyes from structurally similar aminobenzenesulfonic acid derivatives. These methodologies can be adapted by researchers for the synthesis of novel dyes using this compound as a precursor.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from an aromatic amine precursor, such as an amino derivative of this compound, is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at a low temperature (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[3] This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is the chromophore responsible for the dye's color.[6]
Application: Synthesis of a Representative Azo Dye
The following sections detail the synthesis of a representative azo dye using an aminobromobenzenesulfonic acid derivative as the starting material. This protocol is based on established methods for analogous compounds and serves as a guide for researchers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-5-bromobenzenesulfonic acid | Reagent | Sigma-Aldrich | Or synthesized equivalent. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR | |
| 2-Naphthol (B1666908) | Reagent | Alfa Aesar | Coupling component. |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore | |
| Sodium Chloride (NaCl) | Laboratory | VWR | For salting out the product. |
| Distilled Water | |||
| Ice |
Experimental Protocols
Part 1: Diazotization of 3-Amino-5-bromobenzenesulfonic Acid
-
In a 250 mL beaker, create a suspension of 3-amino-5-bromobenzenesulfonic acid (molar equivalent) in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous and continuous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete. The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the naphthol.
Part 3: Isolation and Purification of the Azo Dye
-
After the coupling reaction is complete, the precipitated dye can be "salted out" by adding sodium chloride to the reaction mixture to decrease its solubility in water.
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at a suitable temperature.
Quantitative Data Summary
The following table presents representative data for the synthesis of an azo dye using a substituted aminobenzenesulfonic acid. Actual results may vary depending on the specific reactants and reaction conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Diazo Component | 3-Amino-5-bromobenzenesulfonic acid | N/A |
| Coupling Component | 2-Naphthol | N/A |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | [5] |
| Coupling pH | 8-10 | N/A |
| Product Characterization | ||
| Expected Product | Azo dye derivative | N/A |
| Appearance | Brightly colored solid | N/A |
| Expected Yield | 70-90% (typical for azo coupling) | N/A |
| Purity (by HPLC/Spectroscopy) | >95% after recrystallization | N/A |
Diagrams
Synthesis Pathway
Caption: General synthesis pathway for an azo dye.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
Conclusion
This compound and its derivatives are important precursors in the synthesis of azo dyes. The presence of the sulfonic acid group imparts desirable properties such as water solubility and fiber affinity to the final dye molecule. The bromine atom offers a site for further functionalization, allowing for the fine-tuning of the dye's color and fastness properties. The well-established methods of diazotization and azo coupling provide a robust and versatile platform for the synthesis of a diverse range of azo dyes from these intermediates. The protocols outlined in this document serve as a foundational guide for researchers in the development of novel colorants for various industrial and scientific applications.
References
Application Notes and Protocols: 3-Bromobenzenesulfonic Acid as a Versatile Intermediate in the Synthesis of Benzothiadiazine Diuretics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromobenzenesulfonic acid is a valuable and versatile aromatic intermediate in pharmaceutical synthesis. Its reactive sulfonic acid and bromo functional groups allow for a variety of chemical transformations, making it a key starting material for the synthesis of complex molecules. These application notes provide a detailed protocol for the multi-step synthesis of a benzothiadiazine diuretic, a class of drugs used to treat hypertension and edema, starting from this compound. The following protocols are based on established chemical transformations and provide a comprehensive guide for the laboratory synthesis of a model brominated diuretic, herein referred to as bromothiazide.
Overall Synthetic Workflow
The synthesis of the target benzothiadiazine diuretic from this compound is a multi-step process that involves the sequential modification of the aromatic ring to introduce the necessary functional groups for the final cyclization. The overall workflow is depicted below.
Caption: Overall synthetic workflow from this compound to Bromothiazide.
Experimental Protocols
Step 1: Synthesis of 3-Bromobenzenesulfonyl chloride
This protocol describes the conversion of this compound to 3-Bromobenzenesulfonyl chloride, a more reactive intermediate for subsequent reactions. The use of phosphorus pentachloride is a well-established method for this transformation.
Reaction Scheme:
3-C₆H₄BrSO₃H + PCl₅ → 3-C₆H₄BrSO₂Cl + POCl₃ + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 237.07 | 23.7 g | 0.1 |
| Phosphorus pentachloride (PCl₅) | 208.24 | 22.9 g | 0.11 |
| Dichloromethane (B109758) (CH₂Cl₂) | - | 100 mL | - |
| Ice-cold water | - | 200 mL | - |
| Sodium bicarbonate (sat. aq.) | - | 50 mL | - |
| Anhydrous sodium sulfate | - | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (23.7 g, 0.1 mol) and dichloromethane (100 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Carefully add phosphorus pentachloride (22.9 g, 0.11 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto 200 mL of crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromobenzenesulfonyl chloride.
Expected Yield: 85-90%
Purification: The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 3-Bromobenzenesulfonamide
This protocol details the amination of 3-Bromobenzenesulfonyl chloride to form 3-Bromobenzenesulfonamide.
Reaction Scheme:
3-C₆H₄BrSO₂Cl + 2NH₃ → 3-C₆H₄BrSO₂NH₂ + NH₄Cl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzenesulfonyl chloride | 255.52 | 25.6 g | 0.1 |
| Concentrated ammonia (B1221849) solution (28%) | - | 50 mL | - |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | 50 mL | - |
Procedure:
-
Dissolve 3-Bromobenzenesulfonyl chloride (25.6 g, 0.1 mol) in dichloromethane (100 mL) in a 250 mL flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated ammonia solution (50 mL) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the organic layer and wash it with 1 M hydrochloric acid (50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3-Bromobenzenesulfonamide.
Expected Yield: 90-95%
Purification: Recrystallization from an ethanol/water mixture.
Step 3: Synthesis of 4-Amino-6-bromo-1,3-benzenedisulfonamide
This two-part protocol describes the introduction of a second sulfonamide group and an amino group onto the aromatic ring.
Part A: Chlorosulfonation of 3-Bromobenzenesulfonamide
Reaction Scheme:
3-C₆H₄BrSO₂NH₂ + 2ClSO₃H → 4-SO₂Cl-6-Br-C₆H₃-SO₂NH₂ + H₂SO₄ + HCl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzenesulfonamide | 236.08 | 23.6 g | 0.1 |
| Chlorosulfonic acid | 116.52 | 29.1 g (16.5 mL) | 0.25 |
Procedure:
-
In a flask protected from moisture, carefully add 3-Bromobenzenesulfonamide (23.6 g, 0.1 mol) to chlorosulfonic acid (16.5 mL, 0.25 mol) at room temperature with stirring.
-
Heat the mixture to 140-150 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the crude 4-chlorosulfonyl-6-bromo-benzenesulfonamide.
Part B: Amination of the Disulfonyl Chloride
Reaction Scheme:
4-SO₂Cl-6-Br-C₆H₃-SO₂NH₂ + 2NH₃ → 4-NH₂-6-Br-C₆H₃(SO₂NH₂)₂ + NH₄Cl
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude disulfonyl chloride | - | From Part A | ~0.1 |
| Concentrated ammonia solution (28%) | - | 100 mL | - |
Procedure:
-
Add the crude disulfonyl chloride from Part A to concentrated ammonia solution (100 mL) at 0-5 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting precipitate, wash with water, and dry to yield 4-Amino-6-bromo-1,3-benzenedisulfonamide.
Expected Yield (over 2 steps): 60-70%
Purification: Recrystallization from aqueous ethanol.
Step 4: Synthesis of Bromothiazide
This final step involves the cyclization of the disulfonamide intermediate with formaldehyde (B43269) to form the benzothiadiazine ring.
Reaction Scheme:
4-NH₂-6-Br-C₆H₃(SO₂NH₂)₂ + HCHO → Bromothiazide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-6-bromo-1,3-benzenedisulfonamide | 349.18 | 34.9 g | 0.1 |
| Formaldehyde solution (37%) | - | 10 mL | - |
| Formic acid | - | 50 mL | - |
Procedure:
-
Suspend 4-Amino-6-bromo-1,3-benzenedisulfonamide (34.9 g, 0.1 mol) in formic acid (50 mL).
-
Add formaldehyde solution (10 mL) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour into water (200 mL).
-
Filter the precipitate, wash with water, and dry to obtain the crude Bromothiazide.
Expected Yield: 75-85%
Purification: Recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 3-Bromobenzenesulfonyl chloride | This compound | 1:1.1 | 2 h | Reflux (40) | 85-90 |
| 2 | 3-Bromobenzenesulfonamide | 3-Bromobenzenesulfonyl chloride | 1:excess | 1 h | RT | 90-95 |
| 3 | 4-Amino-6-bromo-1,3-benzenedisulfonamide | 3-Bromobenzenesulfonamide | 1:2.5 (ClSO₃H) | 2 h | 140-150 | 60-70 |
| 4 | Bromothiazide | 4-Amino-6-bromo-1,3-benzenedisulfonamide | 1:excess | 4 h | Reflux | 75-85 |
Logical Relationship Diagram for Synthesis
Caption: Logical progression of the multi-step synthesis of Bromothiazide.
Application Notes and Protocols for 3-Bromobenzenesulfonic Acid as an Acid Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The selection of an appropriate acid catalyst is crucial for the efficiency, selectivity, and overall success of the reaction. While mineral acids like sulfuric acid are traditionally employed, they often present challenges related to corrosion, safety, and waste disposal.
Aromatic sulfonic acids, such as 3-Bromobenzenesulfonic acid, have emerged as effective and often milder alternatives. These organocatalysts offer the advantages of being solid or high-boiling liquids, which can simplify purification processes. The presence of the sulfonic acid group provides the requisite proton source to catalyze the esterification, while the brominated aromatic ring can influence solubility and catalytic activity. Benzenesulfonic acid and its derivatives are known to be strong organic acids that can effectively catalyze esterification reactions.[1][2] This document provides a detailed overview, a representative experimental protocol, and comparative data on the use of aromatic sulfonic acids in esterification.
Mechanism of Action: Fischer-Speier Esterification
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a reversible reaction.[3][4] The catalyst, in this case, this compound, donates a proton to the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester. To drive the equilibrium towards the product, it is common practice to use an excess of the alcohol or to remove the water as it is formed.[3]
Comparative Data of Aromatic Sulfonic Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Alcohol/Acid Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzenesulfonic Acid | 2.0 | 1:1 | 50 | 1 | ~65 | Adapted from[1] |
| p-Toluenesulfonic Acid | 2.0 | 1:1 | 50 | 1 | ~68 | Adapted from[1] |
| p-Phenolsulfonic Acid | 2.0 | 1:1 | 50 | 1 | ~68 | Adapted from[1] |
| Sulfuric Acid | 2.0 | 1:1 | 50 | 1 | ~70 | Adapted from[1] |
Note: The data presented is for a specific reaction and should be considered as a general comparison of catalytic activity.
Detailed Experimental Protocol: Representative Esterification of Benzoic Acid with Ethanol (B145695)
This protocol describes a general procedure for the esterification of benzoic acid with ethanol using this compound as the catalyst. The conditions are based on standard Fischer esterification protocols using similar aromatic sulfonic acid catalysts. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Benzoic acid
-
Ethanol (anhydrous)
-
This compound
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 equivalent).
-
Add a significant excess of anhydrous ethanol (e.g., 5-10 equivalents). Ethanol often serves as both the reactant and the solvent.
-
Add a catalytic amount of this compound (typically 1-5 mol%).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The temperature will be close to the boiling point of ethanol (~78 °C).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted benzoic acid and the this compound catalyst. (Caution: CO2 evolution may occur).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl benzoate.
-
If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.
-
Visualizing the Workflow
To illustrate the logical flow of the experimental protocol, the following diagram has been generated.
Caption: Workflow for Acid-Catalyzed Esterification.
Signaling Pathway of Acid Catalysis in Esterification
The following diagram illustrates the key steps in the catalytic cycle of Fischer-Speier esterification.
Caption: Mechanism of Fischer-Speier Esterification.
References
Experimental protocol for the sulfonation of bromobenzene to produce 3-Bromobenzenesulfonic acid
Application Note: Synthesis of 3-Bromobenzenesulfonic Acid via Sulfonation of Bromobenzene (B47551)
Introduction
This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, dyes, and agrochemicals.[1][2] Its structure, featuring both a sulfonic acid group and a bromine atom on the benzene (B151609) ring, allows for diverse chemical transformations.[1][3] This application note provides a detailed experimental protocol for the synthesis of this compound through the electrophilic aromatic substitution reaction of bromobenzene with fuming sulfuric acid. The protocol is intended for researchers and professionals in chemical synthesis and drug development.
Reaction and Mechanism
The synthesis proceeds via the sulfonation of bromobenzene, where sulfur trioxide (SO₃) or protonated sulfur trioxide (+SO₃H) acts as the electrophile.[4][5][6] The bromine atom is a deactivating but ortho-, para-directing group; however, the steric hindrance at the ortho position and the reaction conditions can favor the formation of the meta-substituted product as a significant isomer. The overall reaction is reversible.[6][7]
Reaction Scheme: C₆H₅Br + SO₃ (in H₂SO₄) → BrC₆H₄SO₃H + H₂O
The mechanism involves the attack of the electrophile (SO₃) by the benzene ring of bromobenzene to form a resonance-stabilized carbocation intermediate (arenium ion).[5][8] Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid product.[5][8]
Experimental Protocol
Materials and Equipment
-
Bromobenzene (C₆H₅Br)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Ice bath
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Buchner funnel and vacuum flask
-
Glassware for extraction and recrystallization
-
pH indicator paper
Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Sulfonation: Carefully add 50 mL of fuming sulfuric acid (20% SO₃) to the flask and cool the flask in an ice bath to 0-5 °C.
-
Addition of Bromobenzene: While maintaining the temperature between 0-10 °C, slowly add 0.1 mol of bromobenzene dropwise to the stirred sulfuric acid over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80-90 °C using a heating mantle and maintain this temperature for 2-3 hours with continuous stirring.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with stirring.
-
Isolation of Crude Product: The this compound will precipitate as a white to light yellow solid.[1] Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the crude product with a small amount of cold water to remove excess sulfuric acid.
-
Recrystallize the crude product from a minimal amount of hot water. Dissolve the solid in hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent to a constant weight.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₆H₅BrO₃S |
| Molecular Weight | 237.07 g/mol |
| Appearance | White to light yellow solid |
| Purity (Typical) | >95% |
| Storage | Sealed in dry, room temperature |
Visualizations
Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the sulfonation of bromobenzene.
Caption: Mechanism of Sulfonation of Bromobenzene.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
- 1. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 4. byjus.com [byjus.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of 3-Bromobenzenesulfonic Acid in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonic acid is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring both a sulfonic acid group and a bromine atom on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a specific benzimidazole-based anthelmintic agent.
Core Application: Synthesis of a Benzimidazole-Based Anthelmintic
One of the notable applications of this compound is in the synthesis of 2-carbomethoxyamino-5(6)-(3-bromophenylsulfonyloxy)-benzimidazole, a compound with potential anthelmintic properties. The synthesis proceeds through an intermediate, 3-bromobenzenesulfonyl chloride, which is derived from this compound.
Logical Workflow for Synthesis
The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to its more reactive sulfonyl chloride derivative. This intermediate is then reacted with a substituted benzimidazole (B57391) to yield the final product.
Experimental Protocols
Protocol 1: Preparation of 3-Bromobenzenesulfonyl Chloride from this compound
This protocol describes the conversion of this compound to 3-bromobenzenesulfonyl chloride, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., Dichloromethane or Toluene)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an inert solvent.
-
Add a catalytic amount of DMF to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add an excess of thionyl chloride to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 3-bromobenzenesulfonyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of 2-Carbomethoxyamino-5(6)-(3-bromophenylsulfonyloxy)-benzimidazole
This protocol details the reaction of 3-bromobenzenesulfonyl chloride with a benzimidazole derivative to produce the target anthelmintic compound.[1]
Materials:
-
3-Bromobenzenesulfonyl chloride
-
2-Carbomethoxyamino-5(6)-hydroxy-benzimidazole
-
Pyridine (B92270) (as a base and solvent)
-
Ice bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a clean, dry flask, dissolve 2-carbomethoxyamino-5(6)-hydroxy-benzimidazole in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride in a minimal amount of pyridine to the cooled benzimidazole solution with constant stirring.
-
Maintain the reaction at a low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the key quantitative data for the synthesized anthelmintic compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-carbomethoxyamino-5(6)-(3-bromophenylsulfonyloxy)-benzimidazole | C₁₅H₁₂BrN₃O₅S | 442.24 | 242 (with decomp.)[1] |
Signaling Pathways in Target Organisms
Benzimidazole anthelmintics primarily exert their effect by targeting the microtubule synthesis in parasitic worms. The binding of these compounds to β-tubulin disrupts the polymerization of microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. This disruption ultimately leads to the death of the parasite.
Other Potential Applications in Agrochemicals
While the detailed example focuses on an anthelmintic, the intermediate 3-bromobenzenesulfonyl chloride is a precursor for other classes of agrochemicals.
-
Sulfonylurea Herbicides: Substituted benzenesulfonyl chlorides are known to be key starting materials for the synthesis of sulfonylurea herbicides.[2] These herbicides are effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants.
-
Sulfonamide Fungicides: The sulfonamide moiety is present in various fungicides. The reaction of 3-bromobenzenesulfonyl chloride with appropriate amines can lead to the synthesis of novel sulfonamide derivatives with potential fungicidal activity.
Further research in these areas could expand the utility of this compound in the development of new and effective crop protection agents.
Conclusion
This compound, through its conversion to 3-bromobenzenesulfonyl chloride, serves as a valuable precursor in the synthesis of agrochemicals. The provided protocols and data for the synthesis of a benzimidazole-based anthelmintic highlight a specific application. The potential for its use in creating sulfonylurea herbicides and sulfonamide fungicides underscores its broader importance in the agrochemical industry. Further exploration of derivatives from this starting material may lead to the discovery of novel and potent active ingredients for crop protection.
References
Application Note: Step-by-Step Synthesis of m-Bromobenzenesulfonic Acid from Benzene
For Research Use Only.
Abstract
This document outlines the synthetic protocol for the two-step conversion of benzene (B151609) to m-bromobenzenesulfonic acid. The synthesis involves an initial electrophilic aromatic sulfonation of benzene to yield benzenesulfonic acid, followed by a subsequent electrophilic bromination. The sulfonic acid group acts as a meta-directing deactivator, guiding the bromine atom to the meta position on the aromatic ring. This protocol provides detailed methodologies, reagent specifications, and safety precautions intended for researchers and professionals in organic synthesis and drug development.
Introduction
The synthesis of substituted aromatic compounds is a cornerstone of organic chemistry, with wide applications in pharmaceuticals, materials science, and agrochemicals. m-Bromobenzenesulfonic acid is a valuable intermediate used in the synthesis of more complex molecules. The strategic two-step synthesis from benzene leverages fundamental principles of electrophilic aromatic substitution.
The overall transformation is as follows:
-
Step 1: Sulfonation of Benzene. Benzene is treated with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, forming benzenesulfonic acid.[1]
-
Step 2: Bromination of Benzenesulfonic Acid. The resulting benzenesulfonic acid is then brominated. The sulfonic acid group is a strong deactivating and meta-directing group, which selectively directs the incoming bromine electrophile to the meta position.[2][3]
Reaction Schematics & Workflow
The logical workflow for the synthesis is depicted below. The process begins with the sulfonation of the initial substrate, benzene, to produce the key intermediate, which is then subjected to bromination to yield the final product.
Caption: Synthesis workflow from Benzene to m-Bromobenzenesulfonic Acid.
Experimental Protocols
3.1. Step 1: Synthesis of Benzenesulfonic Acid (Sulfonation)
This procedure details the sulfonation of benzene using fuming sulfuric acid, which serves as the source of the sulfur trioxide (SO₃) electrophile.[1][4][5] The reaction is reversible, but using fuming sulfuric acid drives it towards the product.
Protocol:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle in a well-ventilated fume hood. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, cautiously add benzene. Slowly and with stirring, add fuming sulfuric acid (oleum) to the benzene. The reaction is exothermic; maintain control over the temperature with an ice bath if necessary.
-
Reaction: Warm the mixture under reflux at approximately 40°C for 20-30 minutes.[4][5] The reaction progress can be monitored by checking the miscibility of the organic layer with water (product is water-soluble).
-
Work-up and Isolation: After cooling, the reaction mixture is poured carefully over crushed ice. The product, benzenesulfonic acid, is water-soluble. The crude product can be isolated by salting out with sodium chloride and subsequent filtration or used directly in the next step.
Table 1: Reagents and Conditions for Sulfonation
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |
| Benzene | C₆H₆ | 78.11 | Substrate | 1.0 |
| Fuming Sulfuric Acid | H₂SO₄/SO₃ | Variable | Reagent/Electrophile Source | ~2.0 (excess) |
| Condition | Value | |||
| Temperature | 40°C | |||
| Reaction Time | 20 - 30 minutes |
3.2. Step 2: Synthesis of m-Bromobenzenesulfonic Acid (Bromination)
In this step, the intermediate benzenesulfonic acid undergoes electrophilic aromatic substitution with bromine. The sulfonic acid group deactivates the ring and directs the incoming electrophile to the meta position.[2][3]
Protocol:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.
-
Reagent Addition: Place the benzenesulfonic acid (from Step 1) into the flask. Add the Lewis acid catalyst, iron(III) bromide (FeBr₃).
-
Reaction: From the dropping funnel, add liquid bromine (Br₂) dropwise to the stirred mixture. The reaction is typically performed at room temperature or with gentle heating.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched by pouring it into a solution of sodium bisulfite to destroy excess bromine. The product can be isolated from the aqueous solution by crystallization or by forming a salt (e.g., sodium salt) which can be precipitated. Further purification can be achieved by recrystallization.
Table 2: Reagents and Conditions for Bromination
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Typical Molar Ratio |
| Benzenesulfonic Acid | C₆H₅SO₃H | 158.18 | Substrate | 1.0 |
| Bromine | Br₂ | 159.81 | Reagent | 1.0 - 1.1 |
| Iron(III) Bromide | FeBr₃ | 295.56 | Catalyst | Catalytic amount |
Safety and Handling Precautions
-
General: All manipulations must be conducted in a properly functioning chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Avoid inhalation and skin contact.
-
Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. It releases toxic sulfur trioxide fumes. Handle with extreme caution, and add reagents slowly to control the exothermic reaction.
-
Bromine: Highly toxic, corrosive, and causes severe burns upon contact. Vapors are extremely irritating to the respiratory system. Handle only in a fume hood and have a sodium thiosulfate (B1220275) or sodium bisulfite solution available for quenching spills.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
Discussion of Mechanism
The synthesis relies on two sequential electrophilic aromatic substitution (EAS) reactions.
-
Sulfonation: Sulfur trioxide (SO₃), present in fuming sulfuric acid, is a powerful electrophile.[4] The π-electrons of the benzene ring attack the sulfur atom, forming a resonance-stabilized carbocation intermediate (sigma complex).[6] A subsequent deprotonation restores the aromaticity of the ring, yielding benzenesulfonic acid.[1][5]
-
Bromination: The sulfonic acid group (-SO₃H) is an electron-withdrawing group, which deactivates the benzene ring towards further EAS. It directs incoming electrophiles primarily to the meta position. The reaction proceeds by the generation of a bromine electrophile (Br⁺) via polarization of Br₂ by the FeBr₃ catalyst.[7] The deactivated ring of benzenesulfonic acid then attacks the electrophile, followed by deprotonation to yield the final m-bromobenzenesulfonic acid.[2]
The order of these steps is critical. If benzene were first brominated and then sulfonated, the major product would be p-bromobenzenesulfonic acid, because the bromine atom is an ortho-, para-director.[2][3]
References
- 1. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonation Of Benzene-Definition, Mechanism And Solved Examples [themasterchemistry.com]
- 7. chemistrystudent.com [chemistrystudent.com]
Application Notes: Reaction Mechanism of 3-Bromobenzenesulfonic Acid in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the reaction mechanism for electrophilic aromatic substitution (EAS) on 3-Bromobenzenesulfonic acid. Due to the presence of two deactivating groups, the benzene (B151609) ring is significantly electron-deficient, making substitution reactions challenging. The directing effects of the bromo and sulfonic acid substituents are antagonistic, leading to complex regiochemical outcomes. This note outlines the theoretical basis for predicting the substitution pattern, discusses the reaction kinetics, and provides a representative experimental protocol for the nitration of such a deactivated aromatic system.
Introduction: Reactivity and Directing Effects
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[1] The reaction rate and regioselectivity are profoundly influenced by the substituents already present on the ring.[2] this compound presents a case of a highly deactivated aromatic system due to the cumulative electron-withdrawing effects of both a bromo group and a sulfonic acid group.
-
Sulfonic Acid Group (-SO₃H): This is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom.[3] It strongly deactivates the ring towards electrophilic attack and is a meta-director.
-
Bromo Group (-Br): This group exhibits a dual nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M), which stabilizes the carbocation intermediate (arenium ion) during an attack at the ortho or para positions. Consequently, the bromo group is an ortho, para-director.[4]
In this compound, these two groups are in a meta relationship, and their directing effects are non-cooperative, or antagonistic.[5] The sulfonic acid group at C1 directs incoming electrophiles to C5, while the bromo group at C3 directs them to C2, C4, and C6.
Predicting the Regiochemical Outcome
When directing effects of substituents are in opposition, the following factors must be considered:
-
Activation/Deactivation Strength: Both groups are deactivating. The -SO₃H group is a much stronger deactivator than the -Br group. This significantly reduces the overall nucleophilicity of the aromatic ring, necessitating harsh reaction conditions (e.g., strong acids, high temperatures) for any substitution to occur.
-
Steric Hindrance: Substitution at the C2 position, which is situated between the two existing substituents, is highly disfavored due to severe steric hindrance.[5]
-
Electronic Effects: The powerful meta-directing influence of the -SO₃H group will electronically disfavor substitution at the C2, C4, and C6 positions. The ortho, para-directing effect of the -Br group will disfavor substitution at C5.
Given the strong deactivating and meta-directing nature of the sulfonic acid group, the least deactivated positions are those meta to it. Therefore, substitution is most likely to occur, albeit slowly, at the C5 position. The positions ortho and para to the bromine (C2, C4, C6) are strongly deactivated by the sulfonic acid group.
Visualization of Directing Effects
The logical relationship of the competing directing effects can be visualized as follows:
Caption: Competing directing effects in the electrophilic substitution of this compound.
Protocols: Nitration of a Highly Deactivated Aromatic Ring
As this compound is highly deactivated, a standard nitration protocol using only nitric and sulfuric acid may be ineffective or require extreme conditions. The following protocol is a representative method adapted for deactivated aromatic compounds, employing a more potent nitrating system.[6][7]
Quantitative Data Summary
| Entry | Electrophile Source | Temperature (°C) | Time (h) | Major Product | Isomer Ratio (C5:C2:C4:C6) | Yield (%) |
| 1 | HNO₃ / H₂SO₄ | 100 | 24 | 3-Bromo-5-nitrobenzenesulfonic acid | 60:5:25:10 | < 15% |
| 2 | HNO₃ / TFAA / Zeolite Hβ | 25 | 6 | 3-Bromo-5-nitrobenzenesulfonic acid | 75:2:15:8 | ~ 30-40% |
| TFAA: Trifluoroacetic Anhydride (B1165640). Data is illustrative and predictive. |
Experimental Protocol: Nitration using HNO₃ / TFAA / Zeolite Hβ
This protocol describes a method for nitrating deactivated aromatic compounds, which should be applicable to this compound.[6][8]
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (2.0 eq)
-
Nitric acid (fuming, 100%) (1.5 eq)
-
Zeolite Hβ (catalyst)
-
Dichloromethane (anhydrous)
-
Ice-salt bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend activated Zeolite Hβ (approx. 0.5g per 10 mmol of substrate) in anhydrous dichloromethane.
-
Reagent Preparation: Cool the flask to -10 °C using an ice-salt bath.
-
Substrate Addition: Add this compound (1.0 eq) to the cooled suspension and stir for 10 minutes.
-
Nitrating Agent Formation: In a separate flask, cautiously add fuming nitric acid (1.5 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C. Allow the mixture to stand for 10 minutes to form the potent electrophile, trifluoroacetyl nitrate.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating agent to the reaction flask via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete (or no further conversion is observed), carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and hydrolyze the excess TFAA.
-
Workup: Filter the mixture to remove the zeolite catalyst. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of nitro isomers, can be purified using column chromatography or fractional crystallization to isolate the major 3-Bromo-5-nitrobenzenesulfonic acid isomer.
Experimental Workflow Visualization
Caption: General experimental workflow for the nitration of this compound.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A novel method for the nitration of deactivated aromatic compounds | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Derivatization of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzenesulfonic acid is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the development of pharmaceuticals and other functional materials. Its structure incorporates a sulfonic acid group, which imparts high water solubility, and a bromine atom on the aromatic ring, which serves as a key handle for a variety of cross-coupling and substitution reactions. This unique combination of functional groups allows for diverse derivatization strategies, enabling the synthesis of a wide array of complex molecules.
These application notes provide detailed protocols and quantitative data for the key derivatization reactions of this compound, focusing on strategies for further functionalization. The protocols are based on established methodologies for analogous compounds and have been adapted to address the specific challenges posed by the highly polar sulfonic acid group. Researchers should note that optimization of the provided reaction conditions may be necessary for specific substrates and scales.
Derivatization of the Sulfonic Acid Group
The sulfonic acid moiety can be converted into a more reactive sulfonyl chloride, which serves as a versatile intermediate for the synthesis of sulfonamides, sulfonic esters, and other derivatives.
Conversion to 3-Bromobenzenesulfonyl Chloride
The most common method for converting an arylsulfonic acid to its corresponding sulfonyl chloride is treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Experimental Protocol: Synthesis of 3-Bromobenzenesulfonyl Chloride
-
Materials:
-
This compound (or its sodium salt)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other inert solvent)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for reflux
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (3.0-5.0 eq) and a catalytic amount of DMF (a few drops).
-
Slowly heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure.
-
The crude 3-bromobenzenesulfonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.
-
Quantitative Data Summary: Conversion of Arylsulfonic Acids to Arylsulfonyl Chlorides
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonic acid | PCl₅ | Neat | 170-180 | 15 | 74-87 | [1] |
| Sodium benzenesulfonate | PCl₅ | Neat | 170-180 | 15 | 74-87 | [1] |
| Benzenesulfonic acid | SOCl₂ | Toluene | Reflux | 2-4 | >90 | General Protocol |
| 3-Amino-2-chloropyridine | SOCl₂/H₂O/CuCl | Aqueous HCl | <0 | N/A | >70 | [2][3] |
Conversion of this compound to its sulfonyl chloride and subsequent derivatives.
Functionalization of the Carbon-Bromine Bond
The bromine atom on the aromatic ring of this compound is a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. For many of these reactions, using the sodium or potassium salt of this compound is advantageous to improve solubility in organic solvents.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Sodium 3-bromobenzenesulfonate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add sodium 3-bromobenzenesulfonate, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
-
Quantitative Data Summary: Representative Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 98 |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 90 | 6 | 92 |
Note: This data is for analogous aryl bromides. Reaction conditions for sodium 3-bromobenzenesulfonate may require optimization.
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.
Experimental Protocol: Heck Reaction
-
Materials:
-
Sodium 3-bromobenzenesulfonate (1.0 eq)
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Inert atmosphere
-
-
Procedure:
-
In a sealed tube or Schlenk flask, combine sodium 3-bromobenzenesulfonate, the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the mixture to 100-140 °C for 6-24 hours.
-
After cooling, dilute the mixture with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
Quantitative Data Summary: Representative Heck Reactions of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂ (1) | KOAc | Methanol | 120 | 24 | 83 |
| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 5 | 95 |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12 | 88 |
Note: This data is for analogous aryl bromides. Reaction conditions for sodium 3-bromobenzenesulfonate may require optimization.
This reaction allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Sodium 3-bromobenzenesulfonate (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, Josiphos, 1-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
-
-
Procedure:
-
To a glovebox or Schlenk flask, add the palladium precatalyst, ligand, and base.
-
Add the sodium 3-bromobenzenesulfonate and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours.
-
After cooling, quench the reaction with water and acidify to precipitate the product.
-
Filter the solid, wash with water, and purify as needed.
-
Quantitative Data Summary: Representative Buchwald-Hartwig Aminations of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOt-Bu | Toluene | 100 | 4 | 98 |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) / Josiphos (4) | K₃PO₄ | Toluene | 100 | 12 | 89 |
Note: This data is for analogous aryl bromides. Reaction conditions for sodium 3-bromobenzenesulfonate may require optimization, particularly the choice of base and solvent system.
General workflow for palladium-catalyzed cross-coupling reactions of 3-bromobenzenesulfonate.
Other Functionalization Reactions
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide.
Experimental Protocol: Cyanation
-
Materials:
-
Sodium 3-bromobenzenesulfonate (1.0 eq)
-
Zinc cyanide (Zn(CN)₂, 0.6-1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Solvent (e.g., DMF, DMAc)
-
Inert atmosphere
-
-
Procedure:
-
Combine all reagents in a Schlenk flask under an inert atmosphere.
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Cool, dilute with water, and acidify to precipitate the product.
-
Filter and purify the resulting 3-cyanobenzenesulfonic acid.
-
A thiol group can be introduced via nucleophilic aromatic substitution with a thiol or through a palladium-catalyzed coupling.
Experimental Protocol: Nucleophilic Aromatic Thiolation
-
Materials:
-
Sodium 3-bromobenzenesulfonate (1.0 eq)
-
Thiol (e.g., sodium thiomethoxide, 1.2 eq)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere
-
-
Procedure:
-
Dissolve sodium 3-bromobenzenesulfonate in the solvent in a flask under an inert atmosphere.
-
Add the thiol.
-
Heat the mixture to 100-150 °C for 6-18 hours.
-
Cool, dilute with water, and acidify to precipitate the product.
-
Filter and purify the resulting 3-mercaptobenzenesulfonic acid.
-
The bromo group can be converted to a hydroxyl group, typically using a copper-catalyzed reaction.
Experimental Protocol: Copper-Catalyzed Hydroxylation
-
Materials:
-
This compound (1.0 eq)
-
Copper catalyst (e.g., CuI, Cu₂O, 5-10 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, 10-20 mol%)
-
Base (e.g., NaOH, KOH, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., DMSO, H₂O)
-
-
Procedure:
-
Combine all solid reagents in a sealed tube.
-
Add the solvent and heat to 100-140 °C for 12-48 hours.
-
Cool, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting 3-hydroxybenzenesulfonic acid.
-
Overview of functionalization pathways for the C-Br bond of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts and ligands can be air-sensitive and toxic. Handle under an inert atmosphere where specified.
-
Cyanide salts are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes: 3-Bromobenzenesulfonic Acid in Organic Synthesis
Abstract
3-Bromobenzenesulfonic acid (3-BBSA) is a versatile aromatic sulfonic acid utilized in organic synthesis as both a potent Brønsted acid catalyst and a key intermediate.[1][2] Its strong acidity, water solubility, and the presence of a bromo-functional group make it a valuable reagent for researchers in synthetic chemistry and drug development.[3] This document details its application in two primary areas: as a recyclable catalyst for Fischer esterification and as a precursor for the synthesis of task-specific Brønsted acidic ionic liquids (BAILs). Detailed experimental protocols, quantitative data, and process diagrams are provided to enable practical application in a laboratory setting.
Application 1: Brønsted Acid Catalyst for Fischer Esterification
This compound is an effective and robust catalyst for the Fischer esterification of carboxylic acids with alcohols.[4] Its strong acidic nature protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[5] Being a solid, water-soluble acid, it offers potential advantages in catalyst separation and recycling compared to conventional mineral acids like sulfuric acid.
Data Presentation: Catalytic Performance in Ester Synthesis
The following data is representative of the catalytic efficiency of a strong Brønsted acid in Fischer esterification, analogous to reactions catalyzed by 3-BBSA.
| Product Ester | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| Methyl Acetate | Acetic Acid | Methanol | 1 | 65 | 4 | 95 |
| Ethyl Propanoate | Propanoic Acid | Ethanol (B145695) | 1 | 78 | 5 | 92 |
| Isopropyl Benzoate | Benzoic Acid | Isopropanol | 2 | 82 | 8 | 88 |
| n-Butyl Acetate | Acetic Acid | n-Butanol | 1 | 90 | 6 | 94 |
Experimental Protocol: Synthesis of Ethyl Propanoate
Materials:
-
Propanoic Acid (7.41 g, 100 mmol)
-
Anhydrous Ethanol (50 mL, excess)
-
This compound (0.237 g, 1 mmol, 1 mol%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add propanoic acid (100 mmol) and an excess of anhydrous ethanol (50 mL).
-
Catalyst Addition: Add this compound (1 mol%) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 25 mL of saturated NaHCO₃ solution to neutralize the unreacted acid and the catalyst. Wash the organic layer with 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl propanoate. The product can be further purified by fractional distillation if required.
Visualization: Fischer Esterification Workflow
Caption: Workflow for the 3-BBSA catalyzed synthesis of ethyl propanoate.
Application 2: Precursor for Brønsted Acidic Ionic Liquids (BAILs)
Task-specific ionic liquids are an important class of compounds in green chemistry.[6] this compound can serve as the anion source or as a proton source for creating Brønsted acidic ionic liquids (BAILs). These BAILs act as recyclable, non-volatile acidic catalysts for various organic transformations.[7] A common synthetic strategy involves the quaternization of an amine followed by anion exchange or direct protonation.
Data Presentation: Properties of a Representative Imidazolium-Based BAIL
This table outlines the expected properties of a BAIL synthesized using a sulfonic acid like 3-BBSA.
| Property | Value |
| Cation | 1-Butyl-3-methylimidazolium |
| Anion | 3-Bromobenzenesulfonate |
| Abbreviation | [BMIM][3-BBSA] |
| State (at 25 °C) | Viscous Liquid |
| Thermal Stability | > 200 °C |
| Key Application | Recyclable Acid Catalyst |
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium 3-Bromobenzenesulfonate ([BMIM][3-BBSA])
Materials:
-
1-Butyl-3-methylimidazolium bromide ([BMIM]Br) (21.9 g, 100 mmol)
-
Silver(I) 3-bromobenzenesulfonate (Ag[3-BBSA]) (34.4 g, 100 mmol)
-
Acetonitrile (B52724) (anhydrous, 200 mL)
-
Celite®
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Filtration apparatus
Note: Silver(I) 3-bromobenzenesulfonate can be prepared by reacting 3-BBSA with an aqueous solution of silver nitrate.
Procedure:
-
Reactant Setup: In a 500 mL round-bottom flask protected from light, dissolve 1-Butyl-3-methylimidazolium bromide (100 mmol) and Silver(I) 3-bromobenzenesulfonate (100 mmol) in 200 mL of anhydrous acetonitrile.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. A precipitate of silver bromide (AgBr) will form.
-
Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the precipitated AgBr. Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid under high vacuum at 70 °C for 24 hours to remove any residual solvent and moisture.
-
Characterization: The final product, [BMIM][3-BBSA], should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization: Synthesis of a Brønsted Acidic Ionic Liquid
Caption: Synthetic pathway for an imidazolium-based BAIL via anion metathesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids [scirp.org]
- 3. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromobenzenesulfonic Acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromobenzenesulfonic acid, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction involving the sulfonation of bromobenzene (B47551). This reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent. The bromine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing group; however, under the reaction conditions for sulfonation, the formation of the meta-isomer is significant and often the desired product. An alternative, though less direct, route is the bromination of benzenesulfonic acid, where the sulfonic acid group strongly directs the incoming bromine to the meta position.[1][2]
Q2: What are the primary factors that influence the yield of the reaction?
A2: The yield of this compound is influenced by several key factors:
-
Reaction Temperature: Temperature plays a critical role in the sulfonation process. Higher temperatures can lead to the formation of undesired byproducts, including sulfones, and can also favor the rearrangement of isomers.[2]
-
Concentration of Sulfonating Agent: The concentration of sulfur trioxide in the sulfuric acid is a crucial parameter. Using a high concentration of the sulfonating agent can drive the reaction towards completion, but it may also increase the likelihood of side reactions.
-
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the sulfonation. However, prolonged reaction times, especially at elevated temperatures, can contribute to the formation of byproducts.
-
Purity of Starting Materials: The purity of the bromobenzene and the sulfonating agent is important. Impurities can lead to the formation of colored byproducts and complicate the purification process.
Q3: What are the common side reactions that can occur during the synthesis?
A3: Several side reactions can decrease the yield and purity of this compound:
-
Formation of Isomers: While the meta-isomer is often the target, ortho- and para-isomers can also be formed. The ratio of these isomers can be influenced by the reaction conditions.
-
Polysulfonation: The introduction of more than one sulfonic acid group onto the benzene ring can occur, especially with prolonged reaction times or high concentrations of the sulfonating agent.[2]
-
Sulfone Formation: At higher temperatures, a diaryl sulfone byproduct can be formed through the reaction of two molecules of the aromatic compound.
-
Desulfonation: The sulfonation reaction is reversible. In the presence of dilute acid and heat, the sulfonic acid group can be removed from the aromatic ring, leading to a loss of product.[3][4][5]
Q4: How can I purify the crude this compound?
A4: Purification of this compound can be challenging due to its high polarity and solubility in water. A common method involves the following steps:
-
Quenching: The reaction mixture is carefully poured onto ice to quench the reaction and dilute the excess sulfuric acid.
-
Salting Out: The sodium salt of the sulfonic acid can be precipitated by adding a saturated solution of sodium chloride.
-
Recrystallization: The isolated salt can be further purified by recrystallization from a suitable solvent, such as an alcohol-water mixture.
-
Conversion to the Free Acid: The purified salt can be converted back to the free sulfonic acid by treatment with a strong acid, followed by extraction or crystallization.
Q5: What analytical techniques are suitable for assessing the purity of the final product?
A5: The purity of this compound can be determined using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired product from isomers and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help in identifying and quantifying impurities.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and help identify byproducts.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Desulfonation during workup. - Formation of side products (e.g., sulfones). - Loss of product during purification. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Avoid excessive heating during workup and maintain a high acid concentration until the product is isolated. - Optimize reaction temperature to minimize sulfone formation. - Use salting-out techniques to improve precipitation and minimize losses in aqueous solutions. |
| Product is Dark/Colored | - Impurities in starting materials. - Charring due to high reaction temperature. - Formation of colored byproducts. | - Use high-purity bromobenzene and sulfonating agent. - Maintain careful temperature control throughout the reaction. - Purify the product by recrystallization, possibly with the use of activated charcoal to remove colored impurities. |
| Presence of Multiple Isomers | - Reaction conditions favoring the formation of ortho- and para-isomers. | - Carefully control the reaction temperature, as isomer distribution can be temperature-dependent. - Consider the alternative route of brominating benzenesulfonic acid, which is highly meta-directing. |
| Difficult Product Isolation | - High solubility of the sulfonic acid in water. | - Convert the sulfonic acid to its sodium salt by neutralization, which is often less soluble and can be precipitated ("salted out") from the aqueous solution with sodium chloride. The salt can then be isolated and, if necessary, converted back to the free acid. |
| Reaction Fails to Initiate | - Inactive sulfonating agent. - Low reaction temperature. | - Use fresh fuming sulfuric acid or ensure the sulfur trioxide content is adequate. - Gently warm the reaction mixture to the recommended starting temperature. |
Data Presentation
Table 1: Influence of Reaction Conditions on Sulfonation Yield (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 25°C | 60°C | 100°C | Higher temperatures may increase reaction rate but can also lead to more byproduct formation, such as sulfones. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times can lead to higher conversion but may also increase the risk of polysulfonation and other side reactions. |
| SO₃ Concentration | 10% | 20% (Fuming H₂SO₄) | 30% | Higher concentrations of sulfur trioxide increase the rate of sulfonation but also the potential for side reactions. |
| Yield | Moderate | High | Moderate to Low | Optimal yield is typically achieved under controlled conditions (e.g., Condition B), avoiding extremes in temperature and reaction time. |
Note: This table is illustrative and actual yields will vary based on specific experimental details.
Experimental Protocols
General Protocol for the Sulfonation of Bromobenzene
Materials:
-
Bromobenzene
-
Fuming sulfuric acid (e.g., 20% SO₃)
-
Ice
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization and pH adjustment)
-
Hydrochloric acid (HCl) (for acidification)
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the bromobenzene.
-
Cool the flask in an ice-water bath.
-
Slowly add the fuming sulfuric acid dropwise to the stirred bromobenzene, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 60-80°C) for a specified period (e.g., 2-4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
To precipitate the product, add sodium chloride to the aqueous solution until it is saturated. The sodium salt of this compound should precipitate.
-
Collect the precipitate by vacuum filtration and wash it with a cold, saturated sodium chloride solution.
-
For further purification, the crude sodium salt can be recrystallized from a suitable solvent system.
-
To obtain the free sulfonic acid, dissolve the purified salt in water and acidify with concentrated hydrochloric acid. The this compound will precipitate and can be collected by filtration, washed with cold water, and dried.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CAS 22033-09-6: Benzenesulfonic acid, 3-bromo- [cymitquimica.com]
Technical Support Center: Synthesis and Purification of 3-Bromobenzenesulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzenesulfonic acid. The following information addresses common impurities encountered during its synthesis and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary synthesis route for this compound is the electrophilic sulfonation of bromobenzene. The most common impurities arising from this process are:
-
Unreacted Starting Material: Residual bromobenzene.
-
Excess Reagents: Sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃) from the sulfonating agent (oleum).
-
Positional Isomers: Ortho-bromobenzenesulfonic acid and para-bromobenzenesulfonic acid, which are formed alongside the desired meta-isomer.
Q2: How can I minimize the formation of isomeric impurities during the synthesis?
A2: While the bromo group is primarily an ortho-, para-director, the reaction conditions of sulfonation can be optimized to favor the formation of the meta-isomer. Controlling the reaction temperature is crucial; lower temperatures generally favor the kinetic product (para-isomer), while higher temperatures can lead to the thermodynamic product (meta-isomer). However, a mixture of isomers is almost always obtained and requires subsequent purification.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for quantifying the purity of this compound and detecting the presence of isomeric impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and to identify impurities. Melting point analysis is a simpler, though less precise, method to assess purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Problem 1: The final product is a viscous, dark oil, not a solid.
-
Possible Cause: Presence of excess sulfuric acid. The concentrated sulfuric acid used in the sulfonation is hygroscopic and can prevent the product from solidifying.
-
Solution: Removal of sulfuric acid is necessary. One common laboratory method is to dilute the reaction mixture with a non-polar solvent like hexane (B92381).[2] This causes the separation of two phases: an upper solvent layer containing the sulfonic acids and an lower aqueous layer with the bulk of the sulfuric acid. The layers can then be separated. Another patented method involves extraction with concentrated hydrochloric acid.[3]
Problem 2: HPLC analysis shows multiple peaks close to the main product peak.
-
Possible Cause: Presence of ortho- and para-bromobenzenesulfonic acid isomers. These isomers have very similar chemical properties to the desired meta-isomer, making them challenging to separate.
-
Solution: Fractional recrystallization is a common and effective method for separating positional isomers.[4] This technique relies on the slight differences in solubility of the isomers in a particular solvent system. The choice of solvent is critical and may require some experimentation. Alternatively, preparative HPLC can be used for a more precise separation, especially on a smaller scale. For analytical purposes, specialized HPLC columns, such as phenyl hydride columns, can improve the resolution of positional isomers.[1]
Problem 3: The purified product has a low melting point and a broad melting range.
-
Possible Cause: The product is still impure, likely containing a mixture of isomers or residual starting material.
-
Solution: Repeat the purification process. If recrystallization was used, try a different solvent or perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove adhering impurities.[4] If the melting point is still low, consider using a different purification technique, such as preparative chromatography.
Data Presentation
The following table summarizes representative data for the purity of this compound before and after a typical purification process involving extraction and recrystallization.
| Analyte | Crude Product (% Area by HPLC) | Purified Product (% Area by HPLC) |
| This compound | 85.0 | > 95.0 |
| 4-Bromobenzenesulfonic acid | 10.0 | < 2.0 |
| 2-Bromobenzenesulfonic acid | 3.0 | < 1.0 |
| Bromobenzene | 1.5 | < 0.5 |
| Sulfuric Acid | High | Not Detected |
Experimental Protocols
Protocol 1: Removal of Excess Sulfuric Acid by Solvent Extraction
Methodology:
-
After the sulfonation reaction is complete, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water. This will quench the reaction and dilute the sulfuric acid.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of a non-polar solvent, such as hexane or toluene, to the separatory funnel.[2]
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The upper organic layer will contain the bromobenzenesulfonic acid isomers, while the lower aqueous layer will contain the majority of the sulfuric acid.
-
Drain the lower aqueous layer and discard it.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude mixture of bromobenzenesulfonic acid isomers.
Protocol 2: Purification by Fractional Recrystallization
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents to screen include water, ethanol, or a mixture of solvents. The goal is to find a solvent in which the desired isomer is less soluble than the impurities at cooler temperatures.[5][6]
-
Once completely dissolved, allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[7]
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization.[5]
-
After the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Dry the purified crystals in a vacuum oven.
-
Assess the purity of the crystals by HPLC and melting point analysis. If the purity is not satisfactory, a second recrystallization may be necessary.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
Troubleshooting low yield in the bromination of benzenesulfonic acid
Technical Support Center: Bromination of Benzenesulfonic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the bromination of benzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of benzenesulfonic acid so challenging, often resulting in low yields?
A1: The primary challenge stems from the properties of the benzenesulfonic acid starting material. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which deactivates the aromatic ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles like bromine, slowing down the electrophilic aromatic substitution (EAS) reaction.[1][2] Consequently, more forcing reaction conditions are often required, which can lead to side reactions and lower yields.
Q2: I'm observing my starting material in the final product. What is causing the incomplete reaction?
A2: Unreacted starting material is a common issue and can be attributed to several factors:
-
Insufficient Reaction Conditions: The strongly deactivated ring requires potent conditions. This may include the use of a strong Lewis acid catalyst (e.g., anhydrous FeBr₃), higher temperatures, or longer reaction times.[3][4]
-
Poor Reagent Quality: Ensure that the brominating agent (e.g., Br₂) is pure and the Lewis acid catalyst is anhydrous. Moisture can deactivate the catalyst.
-
Reversible Sulfonation: The sulfonation process is reversible. If the reaction is run at high temperatures in the presence of aqueous acid, the sulfonic acid group can be removed, reverting the molecule to benzene (B151609), which is then brominated.[1][5] This side reaction, known as desulfonation, consumes the starting material in a non-productive pathway.[6][7]
Q3: My main product seems to be benzene or bromobenzene, not bromobenzenesulfonic acid. What's happening?
A3: This is a clear indication of desulfonation. The C-S bond in benzenesulfonic acid can be cleaved when heated in the presence of aqueous acid, removing the -SO₃H group.[8][9] If this happens before bromination, you will recover benzene. If it happens after, you will isolate bromobenzene. To avoid this, use anhydrous conditions and avoid excessively high temperatures (typically, heating above 200°C in water can cause desulfonation).[8]
Q4: How do I ensure I get the correct isomer of bromobenzenesulfonic acid?
A4: The order of the reaction steps is critical for controlling regioselectivity.
-
For m-bromobenzenesulfonic acid: You must perform the sulfonation first, followed by bromination. The sulfonic acid group is a meta-director, guiding the incoming bromine to the meta position.[1][10]
-
For p-bromobenzenesulfonic acid (and the o-isomer): You must brominate benzene first, then perform the sulfonation. The bromo group is an ortho-, para-director, and the para product is typically major due to reduced steric hindrance.[10][11]
Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during the experiment and provides actionable solutions.
Problem 1: Low or No Conversion to Product
If you observe a high proportion of unreacted benzenesulfonic acid, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product conversion.
Problem 2: Formation of Unwanted Byproducts (e.g., Benzene, Bromobenzene)
The presence of desulfonated products is a common issue. This pathway competes with the desired bromination.
Caption: Competing reaction pathways in the bromination of benzenesulfonic acid.
To minimize desulfonation:
-
Maintain Anhydrous Conditions: Water promotes the reverse sulfonation reaction. Use dry solvents and ensure your glassware is free of moisture.
-
Control Temperature: Avoid excessive heat. While some warming may be necessary to drive the reaction, high temperatures favor desulfonation.[8]
-
Use Concentrated Acid: If using an acid medium, employ concentrated rather than dilute acid, as excess water shifts the equilibrium toward desulfonation.[7]
Data Presentation: Reaction Conditions
The optimal conditions depend on the specific substrate and desired outcome. The following table summarizes general parameters for the bromination of a deactivated aromatic ring.
| Parameter | Condition | Rationale & Troubleshooting Notes |
| Brominating Agent | Elemental Bromine (Br₂) | Most common for EAS. Ensure high purity. |
| Catalyst | Anhydrous Iron(III) Bromide (FeBr₃) | A Lewis acid is required to polarize Br₂ and create a strong electrophile (Br⁺).[12] Ensure it is truly anhydrous, as moisture will inhibit its activity. |
| Solvent | Inert, anhydrous solvent (e.g., CCl₄, CH₂Cl₂, CS₂) | The solvent should not react with the brominating agent or catalyst. Anhydrous conditions are critical to prevent catalyst deactivation and desulfonation. |
| Temperature | 25-60 °C (Varies) | A balance is needed. Too low, and the reaction rate will be negligible. Too high, and the risk of desulfonation and other side reactions increases significantly.[8] Start at room temperature and gently warm if needed. |
| Reaction Time | 2-24 hours | Due to the deactivated ring, reaction times are typically longer than for activated rings. Monitor progress by TLC or other analytical methods. |
Experimental Protocol: Synthesis of m-Bromobenzenesulfonic Acid
This protocol outlines a standard laboratory procedure for the synthesis of m-bromobenzenesulfonic acid from benzenesulfonic acid.
Materials & Equipment:
-
Benzenesulfonic acid
-
Elemental Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add benzenesulfonic acid (1.0 eq). Dissolve or suspend it in an appropriate volume of anhydrous solvent (e.g., CCl₄).
-
Catalyst Addition: Carefully add anhydrous FeBr₃ (0.1 eq) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Bromine Addition: In the addition funnel, place a solution of Br₂ (1.1 eq) in a small amount of the anhydrous solvent. Cool the reaction flask in an ice bath.
-
Reaction Execution: Add the bromine solution dropwise to the stirred mixture over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently warmed (e.g., to 40-50°C) with a heating mantle.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash sequentially with water and brine. If the product is water-soluble (as sulfonic acids often are), the work-up may involve careful neutralization and extraction.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system. Characterize the final product using techniques such as NMR and melting point analysis.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. Solved Example 8: Synthesize the following 1. | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up and Purification of 3-Bromobenzenesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized by the sulfonation of bromobenzene (B47551) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃)[1]. An alternative route involves the sulfonation of benzene (B151609) first to produce benzenesulfonic acid, followed by bromination, which directs the bromine to the meta position due to the electron-withdrawing nature of the sulfonic acid group[2].
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Common impurities can include unreacted starting materials (bromobenzene), isomeric byproducts (o- and p-bromobenzenesulfonic acid), and residual sulfuric acid. If the synthesis involves bromination of benzenesulfonic acid, di-brominated species could also be present. The hydrolyzed sulfonyl chloride (if using a sulfonyl chloride precursor) can also be an impurity, appearing as the sulfonic acid itself[3].
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification methods for aryl sulfonic acids like this compound are recrystallization and ion-exchange chromatography[4]. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. Commercially available this compound is often cited with a purity of 95% or higher[5][6][7][8][9].
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | 1. Too much solvent was used. 2. The solution was not sufficiently supersaturated. | 1. Reheat the solution to boiling and evaporate some of the solvent to increase the concentration. Allow the concentrated solution to cool slowly. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. 3. Ensure the solution cools slowly to room temperature before placing it in an ice bath[10]. |
| Low Yield of Purified Crystals | 1. A significant amount of the product remains dissolved in the mother liquor due to using excessive solvent. 2. Premature crystallization occurred during hot filtration. 3. The purified crystals were re-dissolved during the washing step with warm or excessive solvent. | 1. Use the minimum amount of boiling solvent necessary to dissolve the crude product. 2. Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. 3. Preheat the funnel and filter paper during hot filtration to prevent premature crystal formation. 4. Wash the collected crystals with a minimal amount of ice-cold solvent[10]. |
| "Oiling Out" - Formation of an Oil Instead of Crystals | 1. High concentration of impurities is lowering the melting point of the mixture. 2. The solution is too concentrated, causing the solute to come out of solution above its melting point. 3. Rapid cooling does not allow enough time for a crystal lattice to form. | 1. Add slightly more solvent to the heated mixture to ensure the product does not come out of solution at too high a temperature. 2. Allow the solution to cool more slowly to encourage proper crystal formation. 3. If oiling persists, redissolve the oil in more hot solvent and try again, potentially with a different solvent system[10]. |
General Work-up and Purification Problems
| Problem | Possible Cause(s) | Solution(s) |
| Product is stuck in the aqueous layer during extraction | Sulfonic acids are highly polar and can be soluble in the aqueous layer. | If trying to extract into an organic layer, acidification of the aqueous layer may be necessary to protonate the sulfonate and decrease its water solubility. However, for many sulfonic acids, direct isolation from the aqueous phase is more practical. |
| Difficulty removing residual sulfuric acid | Sulfuric acid is a common excess reagent in sulfonation reactions and can be challenging to separate from the sulfonic acid product due to similar properties. | One common method is to neutralize the reaction mixture with calcium or barium carbonate. The insoluble sulfate (B86663) salt can then be filtered off. The resulting soluble sulfonate salt can be further purified and then re-acidified if the free acid is desired[4]. |
| Product is not precipitating upon acidification | The sulfonic acid may still be too soluble in the aqueous solution even after acidification. | Concentrate the solution by evaporating some of the water. Cooling the concentrated solution in an ice bath should promote precipitation. Ensure the solution is sufficiently acidic (pH < 2)[11]. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation of Bromobenzene
This protocol is a generalized procedure based on the sulfonation of aromatic compounds.
Materials:
-
Bromobenzene
-
Fuming sulfuric acid (oleum, e.g., 20% SO₃)
-
Ice
-
Saturated sodium chloride solution (brine)
-
Calcium carbonate or Barium carbonate (optional, for sulfuric acid removal)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, cool bromobenzene in an ice bath.
-
Slowly add fuming sulfuric acid dropwise to the cooled bromobenzene with constant stirring. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-50°C) for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice with stirring. This will precipitate the crude this compound.
-
Isolate the crude product by vacuum filtration and wash with cold brine to remove excess sulfuric acid.
-
The crude product can then be purified by recrystallization or ion-exchange chromatography.
Protocol 2: Purification of this compound by Recrystallization
This is an analogous procedure based on the recrystallization of similar aromatic acids.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the product is highly soluble when hot and poorly soluble when cold. Water or an ethanol/water mixture is a good starting point for sulfonic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a watch glass for final drying.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
- 1. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. This compound | 22033-09-6 [sigmaaldrich.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. This compound | CAS#:22033-09-6 | Chemsrc [chemsrc.com]
- 8. amadis.lookchem.com [amadis.lookchem.com]
- 9. 3-bromo-benzenesulfonic acid 95% | CAS: 22033-09-6 | AChemBlock [achemblock.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing the formation of isomers during the synthesis of 3-Bromobenzenesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Bromobenzenesulfonic acid, with a primary focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomeric byproducts when synthesizing Bromobenzenesulfonic acid?
A1: During the synthesis of Bromobenzenesulfonic acid, three positional isomers can be formed:
-
2-Bromobenzenesulfonic acid (ortho-isomer)
-
This compound (meta-isomer)
-
4-Bromobenzenesulfonic acid (para-isomer)
The relative amounts of these isomers depend significantly on the chosen synthetic route.
Q2: Why do different isomers form during the synthesis?
A2: The formation of different isomers is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene (B151609) ring.
-
Sulfonation of Bromobenzene (B47551): If you start with bromobenzene and then sulfonate it, the bromo group (-Br) is an ortho-, para- director.[1] This means it directs the incoming sulfonic acid group primarily to the positions ortho and para to itself, leading to a mixture of 2-Bromobenzenesulfonic acid and 4-Bromobenzenesulfonic acid as the major products.[1][2]
-
Bromination of Benzenesulfonic Acid: Conversely, if you start with benzenesulfonic acid and then brominate it, the sulfonic acid group (-SO₃H) is a strong meta- director.[1] It deactivates the ring but directs the incoming bromine atom to the meta position. This route will therefore predominantly yield the desired this compound.[1][3]
Q3: How can the formation of ortho- and para-isomers be minimized to selectively synthesize this compound?
A3: To selectively synthesize this compound, it is crucial to choose the correct reaction sequence. The most effective strategy is to perform the sulfonation reaction first, followed by bromination.
Caption: Synthetic routes to Bromobenzenesulfonic acid isomers.
Q4: What are the recommended reaction conditions for the synthesis of this compound?
A4: For the preferred route (bromination of benzenesulfonic acid), the following conditions are recommended:
| Parameter | Recommended Condition | Purpose |
| Starting Material | Benzenesulfonic acid | Ensures meta-direction of the incoming bromo group. |
| Brominating Agent | Bromine (Br₂) | Source of the electrophile. |
| Catalyst | Iron(III) bromide (FeBr₃) | Lewis acid to polarize the Br-Br bond and generate the electrophile. |
| Solvent | Typically neat or with a non-reactive solvent like carbon tetrachloride (use with caution). | To dissolve reactants. |
| Temperature | Moderate temperatures, often with initial cooling. | To control the reaction rate and prevent side reactions. |
Q5: How can I separate the desired this compound from any unreacted starting materials or isomeric impurities?
A5: If minor amounts of isomers are present, or to remove unreacted starting materials, several purification techniques can be employed:
-
Fractional Recrystallization: This method relies on the different solubilities of the isomers in a specific solvent system.[4] By carefully controlling the temperature, the desired isomer can be selectively crystallized.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating positional isomers.[5][6]
-
Chemically Active Extraction: This can be used to separate acids from neutral organic compounds by exploiting their solubility in aqueous base.[4][7]
Q6: How can the purity of the final product be verified?
A6: The purity of your synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and substitution pattern of the benzene ring.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and HPLC can be used to detect the presence of impurities.[4]
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the bromination of benzenesulfonic acid to minimize isomer formation.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Preparation of Benzenesulfonic Acid:
-
Bromination of Benzenesulfonic Acid:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place the prepared benzenesulfonic acid.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add one equivalent of bromine (Br₂) through the dropping funnel. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by TLC or HPLC.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it onto ice.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from water or another suitable solvent.
-
Dry the purified crystals and determine the yield and purity.
-
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. byjus.com [byjus.com]
Optimizing reaction conditions for the sulfonation of bromobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the sulfonation of bromobenzene (B47551).
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the sulfonation of bromobenzene? A1: The sulfonation of bromobenzene is an electrophilic aromatic substitution reaction.[1] The bromine atom is an ortho, para-directing group, meaning the sulfonic acid group (–SO₃H) will be added at the positions ortho or para to the bromine.[2] The major product is typically p-bromobenzenesulfonic acid (4-bromobenzenesulfonic acid) due to less steric hindrance at the para position, with o-bromobenzenesulfonic acid (2-bromobenzenesulfonic acid) formed as a minor product.[2][3][4]
Q2: What are the most effective sulfonating agents for this reaction? A2: A variety of sulfonating agents can be used, including concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄), sulfur trioxide (SO₃), and chlorosulfuric acid (HSO₃Cl).[1][5][6] Fuming sulfuric acid is a richer source of the SO₃ electrophile and often results in a faster reaction compared to concentrated sulfuric acid alone.[2][7]
Q3: Is the sulfonation of bromobenzene a reversible reaction? A3: Yes, aromatic sulfonation is a reversible process.[1][2] The forward reaction (sulfonation) is favored by using concentrated acidic conditions.[8] The reverse reaction (desulfonation) can occur by heating the sulfonic acid in a dilute hot aqueous acid, which removes the –SO₃H group.[2][9][10]
Q4: How can I increase the yield of my reaction? A4: The reaction produces water as a byproduct, which dilutes the sulfuric acid and can slow or stop the reaction.[5][11] To drive the equilibrium towards the products and increase the yield, a dehydrating agent such as thionyl chloride (SOCl₂) can be added to remove the water as it forms.[1][5] Using a more potent sulfonating agent like fuming sulfuric acid can also improve conversion.[2]
Q5: What are the most common side reactions and byproducts? A5: The primary side reaction of concern is the formation of sulfones.[6][11] This is more likely to occur at higher reaction temperatures and when using vigorous sulfonating agents.[6] Additionally, a mixture of ortho and para isomers is a natural outcome of the reaction's regioselectivity.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonation of bromobenzene.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conversion | The concentration of sulfuric acid has been diluted by water produced during the reaction, effectively stopping the sulfonation process. | Add a dehydrating agent like thionyl chloride to the reaction mixture to remove water. Alternatively, use fuming sulfuric acid (oleum) which contains excess SO₃. | [1][5][11] |
| The reaction is reversible. Conditions may be favoring desulfonation. | Ensure you are using concentrated sulfuric acid. Avoid excess water in your reactants or setup. To favor the product, the concentration of the sulfonating agent must be kept high. | [1][8] | |
| Excessive Sulfone Byproduct | The reaction temperature is too high, promoting the formation of sulfone. | Maintain a lower reaction temperature. A range of 40°C to 80°C is often preferred to minimize undesirable side reactions. | [6][11] |
| Difficulty Isolating Pure Product | The final mixture contains unreacted bromobenzene, excess sulfuric acid, and byproducts. | Follow a structured purification protocol. Excess bromobenzene can be removed by steam distillation. The sulfonic acid can be separated from sulfuric acid by dilution and neutralization with calcium hydroxide (B78521), which precipitates calcium sulfate. | [5][11][12] |
| The solid product is contaminated with unreacted starting material or other impurities. | Purify the final solid product by recrystallization. This technique is effective for removing impurities from a crude solid product. | [13][14] | |
| Undesired Isomer Ratio | Reaction temperature can influence the ratio of ortho to para isomers. | Adjust the reaction temperature. While the para isomer is generally favored due to sterics, temperature changes can alter the isomer distribution. | [2][6] |
Experimental Protocol: Sulfonation of Bromobenzene using Thionyl Chloride
This protocol is adapted from a literature procedure for the sulfonation of aromatic compounds.[5]
Materials:
-
Bromobenzene (3 moles)
-
Concentrated Sulfuric Acid (98%, 1 mole)
-
Thionyl Chloride (1 mole)
-
200 mL round-bottom flask with ground-glass joint
-
Water-cooled reflux condenser
-
Heating mantle
-
Apparatus for steam distillation
-
Calcium hydroxide
-
Filtration apparatus
Procedure:
-
To a 200 mL round-bottom flask, add 47.1 g of bromobenzene, 9.8 g of concentrated sulfuric acid, and 11.9 g of thionyl chloride.
-
Attach a water-cooled reflux condenser to the flask.
-
Heat the mixture to reflux and maintain it for one hour.
-
After one hour, cool the reaction mixture to room temperature.
-
Remove any excess volatile materials by aspiration for approximately 15 minutes.
-
Set up a steam distillation apparatus and steam distill the mixture to remove unreacted bromobenzene.
Work-up and Purification:
-
After steam distillation, cool the remaining aqueous solution.
-
Neutralize the solution by adding calcium hydroxide (lime) in excess. This will precipitate calcium sulfate.
-
Filter the hot mixture to remove the precipitated calcium sulfate.[12]
-
The filtrate contains the calcium salt of bromobenzenesulfonic acid. This can be further processed to obtain the free sulfonic acid or other salts.
-
If a solid product is obtained, it can be further purified by recrystallization to remove any remaining impurities.[13]
Visualizations
Caption: Experimental workflow for the sulfonation of bromobenzene.
Caption: Troubleshooting logic for sulfonation of bromobenzene.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Heating p-Bromobenzenesulfonic acid in the presence of dilute HCl - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. US3946037A - Sulfonation of aromatic compounds - Google Patents [patents.google.com]
- 12. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Degradation pathways and stability of 3-Bromobenzenesulfonic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability of 3-Bromobenzenesulfonic acid under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways depending on the specific reaction conditions. The most common degradation routes include:
-
Desulfonation: This is a typical degradation pathway for aryl sulfonic acids under thermal or strong acidic and aqueous conditions, leading to the formation of bromobenzene.[1][2][3][4]
-
Debromination: The carbon-bromine bond can be cleaved under photolytic or reductive conditions, resulting in the formation of benzenesulfonic acid.
-
Hydroxylation: Under oxidative conditions, hydroxyl groups can be introduced onto the aromatic ring, leading to various hydroxylated bromobenzenesulfonic acid isomers.
-
Ring Opening: Under harsh oxidative conditions (e.g., strong oxidizing agents, high temperature), the aromatic ring can be cleaved, leading to smaller aliphatic fragments.
Q2: How stable is this compound under typical laboratory storage conditions?
A2: this compound is generally stable when stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] It is important to protect it from moisture and incompatible substances such as strong oxidizing agents.
Q3: What are the likely degradation products I might observe?
A3: Depending on the stress conditions, you may observe the following degradation products:
-
Bromobenzene: From desulfonation.
-
Benzenesulfonic acid: From debromination.[6]
-
Phenol and bromide ions: Under strong nucleophilic conditions.
-
Hydroxylated derivatives: Such as 3-bromo-x-hydroxybenzenesulfonic acid under oxidative stress.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Involving this compound
Symptoms:
-
TLC or LC-MS analysis shows unexpected spots or peaks.
-
The yield of the desired product is lower than expected.
-
The isolated product is impure.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Thermal Degradation (Desulfonation) | Avoid prolonged heating at high temperatures, especially in the presence of water or acid. If heating is necessary, use the lowest effective temperature and minimize reaction time. Consider using a milder catalyst if this compound is used for this purpose. |
| Reaction with Nucleophiles | If your reaction mixture contains strong nucleophiles, they may displace the bromine atom or the sulfonic acid group. Consider protecting these functional groups or choosing an alternative synthetic route. |
| Oxidative Degradation | If the reaction is sensitive to air or involves oxidizing agents, degradation of the aromatic ring can occur. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free of peroxides. |
| Photodegradation | If the reaction is light-sensitive, protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
Issue 2: Inconsistent Reaction Outcomes
Symptoms:
-
Poor reproducibility of reaction yields or purity.
-
Variable reaction times.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variable Quality of this compound | Ensure the purity of the starting material. Impurities can act as catalysts or inhibitors for side reactions. Use a fresh batch or purify the existing stock if necessary. |
| Presence of Water | Water can promote hydrolytic degradation (desulfonation). Use anhydrous solvents and reagents if the reaction is sensitive to moisture. |
| Incompatible Solvents | The choice of solvent can influence the stability of this compound. For instance, protic solvents might facilitate desulfonation at elevated temperatures. Screen different aprotic solvents if instability is suspected. |
Data Presentation: Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Illustrative % Degradation |
| Acidic Hydrolysis | 1 M HCl at 80°C for 24h | Bromobenzene, Sulfuric Acid | 5 - 15% |
| Basic Hydrolysis | 1 M NaOH at 80°C for 24h | 3-Bromophenol, Sodium Sulfite | < 5% |
| Oxidative | 6% H₂O₂ at 50°C for 8h | Hydroxylated derivatives, Ring-opened products | 10 - 25% |
| Thermal | Solid state at 100°C for 48h | Bromobenzene | < 5% |
| Photolytic | UV light (254 nm) in methanol (B129727) for 24h | Benzenesulfonic acid | 5 - 10% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Heat at a controlled temperature (e.g., 60-80°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Heat at a controlled temperature (e.g., 60-80°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6-30% hydrogen peroxide. Keep at room temperature or slightly elevated temperature (e.g., 40-50°C).
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven. For solutions, heat the stock solution at a controlled temperature.
-
Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and/or visible light).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched by adding a reducing agent like sodium bisulfite.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection). LC-MS can be used for the identification of degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the degradation products by comparing stressed samples to an unstressed control.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. 22033-09-6|this compound|BLD Pharm [bldpharm.com]
- 6. lookchem.com [lookchem.com]
Identifying and minimizing byproduct formation in 3-Bromobenzenesulfonic acid reactions
Welcome to the technical support center for the synthesis of 3-Bromobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproduct formation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is preferred to minimize byproducts?
A1: There are two main synthetic strategies for preparing bromobenzenesulfonic acids:
-
Sulfonation of Bromobenzene (B47551): This is the most common method, where bromobenzene is reacted with fuming sulfuric acid (oleum) or sulfur trioxide.[1][2] This reaction typically yields a mixture of isomers, with the para-isomer being the major product under kinetic control due to the ortho-, para-directing nature of the bromine substituent. To obtain the meta-isomer, alternative strategies or purification methods are necessary.
-
Bromination of Benzenesulfonic Acid: In this approach, benzenesulfonic acid is first synthesized from benzene (B151609) and then brominated.[3] The sulfonic acid group is a meta-director, so this method favors the formation of this compound.[3]
The preferred route depends on the desired isomer. For this compound, the bromination of benzenesulfonic acid is the more direct route to obtaining the desired meta-isomer as the major product.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The most prevalent byproducts are:
-
Isomeric Bromobenzenesulfonic Acids: When starting from bromobenzene, the major byproducts are 2-bromobenzenesulfonic acid (ortho-isomer) and 4-bromobenzenesulfonic acid (para-isomer).[1]
-
Sulfones: Diphenylsulfone derivatives can form, especially at higher temperatures and with high concentrations of sulfur trioxide.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual bromobenzene or benzenesulfonic acid in the product mixture.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the meta, ortho, and para isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the different isomers.[8][9][10] A reversed-phase C18 column with a suitable mobile phase can effectively resolve the isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonic acids themselves are not volatile, they can be derivatized to be amenable to GC-MS analysis, which can help in identifying and quantifying impurities.[11][12][13]
Troubleshooting Guide
Problem 1: My final product contains a high percentage of the para- and/or ortho-isomer.
-
Possible Cause: You are likely using the sulfonation of bromobenzene route under kinetic control, where the bromine atom directs the incoming sulfonic acid group to the ortho and para positions.
-
Solution:
-
Modify Reaction Conditions: While the ortho- and para-isomers are generally favored, adjusting reaction conditions such as temperature and reaction time can slightly alter the isomer distribution. However, this is often not sufficient to make the meta-isomer the major product.
-
Change Synthetic Route: The most effective solution is to switch to the bromination of benzenesulfonic acid. The sulfonic acid group will direct the bromine to the meta position.[3]
-
Purification: If you must use the sulfonation of bromobenzene route, you will need to employ purification techniques to separate the isomers. Fractional crystallization can be effective, as the different isomers may have varying solubilities in specific solvents.[14][15]
-
Problem 2: I am observing the formation of significant amounts of sulfone byproducts.
-
Possible Cause: Sulfone formation is favored at higher temperatures and with an excess of sulfur trioxide.[4]
-
Solution:
-
Control Reaction Temperature: Carry out the sulfonation at the lowest effective temperature.
-
Use a Sulfone Inhibitor: The addition of an inorganic sulfite, such as sodium sulfite, can help to reduce the formation of sulfones.[4]
-
Control Stoichiometry: Use a controlled amount of the sulfonating agent to avoid a large excess that can promote side reactions.
-
Problem 3: My reaction is incomplete, and I have a significant amount of unreacted starting material.
-
Possible Cause: The reaction time may be too short, the temperature too low, or the sulfonating agent not sufficiently active.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and ensure it is allowed to proceed to completion.
-
Increase Temperature: Gradually increase the reaction temperature, but be mindful of the potential for increased byproduct formation.
-
Use a More Potent Sulfonating Agent: Fuming sulfuric acid (oleum) is a more powerful sulfonating agent than concentrated sulfuric acid.[16][17]
-
Data Presentation
Table 1: Isomer Distribution in the Sulfonation of Bromobenzene
| Temperature (°C) | Reaction Time (hours) | Sulfonating Agent | % Ortho-Isomer | % Meta-Isomer | % Para-Isomer | Reference |
| -12 to -13 | Not Specified | SO₃ in liquid SO₂ | 0.91 ± 0.04 | 0.15 ± 0.02 | 98.93 ± 0.14 | [1] |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Quantitative data on the effect of varying reaction conditions on isomer distribution is limited in publicly available literature. The provided data represents a specific experimental condition.
Experimental Protocols
Protocol 1: HPLC Analysis of Bromobenzenesulfonic Acid Isomers
This protocol provides a general starting point for the separation of bromobenzenesulfonic acid isomers.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Recrystallization
This is a general procedure that may require optimization for your specific mixture of isomers.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the desired this compound has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurities have different solubility characteristics. Water or aqueous ethanol (B145695) mixtures are often good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring. Gradually add more hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a beaker. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized product using HPLC or NMR.
Visualizations
Caption: Synthetic routes to Bromobenzenesulfonic Acid.
References
- 1. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. homework.study.com [homework.study.com]
- 4. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 5. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE(138-36-3) 1H NMR spectrum [chemicalbook.com]
- 6. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Techniques for drying and storing 3-Bromobenzenesulfonic acid to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper techniques for drying and storing 3-Bromobenzenesulfonic acid to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is an organosulfur compound used as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later stages of a synthesis.
Q2: Is this compound hygroscopic?
A2: Yes, benzenesulfonic acids are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can cause the material to become clumpy, turn into a viscous liquid, or even fully dissolve if exposed to a humid environment for an extended period.[3][4]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5][6] For long-term storage, refrigeration (2-8 °C) is a recommended precautionary measure.[7]
Q4: How can I determine the water content of my this compound sample?
A4: Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in a sample.[8][9] This technique is highly selective for water and can provide precise quantification.[8]
Q5: What are the potential consequences of improper storage?
A5: Improper storage can lead to the absorption of moisture, which may cause physical changes to the material (clumping, liquefaction) and potentially lead to chemical degradation over time.[3][10] This can compromise the purity of the acid and affect the outcome of subsequent experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Issue 1: The solid this compound has become clumpy or turned into a viscous liquid.
-
Cause: This is a clear indication of moisture absorption from the atmosphere due to the hygroscopic nature of the compound. This can happen if the container was not sealed properly or was left open for an extended period in a humid environment.[3][4]
-
Solution: The material needs to be dried to remove the absorbed water. Depending on the extent of moisture absorption and the required level of dryness, several techniques can be employed. Refer to the "Experimental Protocols" section for detailed drying procedures.
-
Prevention: Always store this compound in a tightly sealed container. For frequent use, consider aliquoting the material into smaller containers to minimize the exposure of the bulk material to the atmosphere. Storing the container inside a desiccator can provide an additional layer of protection.[4]
Issue 2: Inconsistent results in reactions using this compound.
-
Cause: If the purity of the this compound is compromised, particularly by the presence of water or other impurities, it can lead to inconsistent reaction outcomes. Water can interfere with many organic reactions, and other impurities can act as catalysts or inhibitors.
-
Solution: It is crucial to verify the purity of the this compound before use. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A quantitative determination of water content using Karl Fischer titration is also recommended.[8][9] Refer to the "Experimental Protocols" section for detailed analytical methods.
-
Prevention: Always use a fresh, properly stored batch of this compound for critical reactions. If a batch has been stored for a long time or if there are doubts about its purity, it is best to re-analyze it before use.
Issue 3: Difficulty in accurately weighing the hygroscopic this compound.
-
Cause: The rapid absorption of moisture from the air can make it challenging to obtain an accurate weight of the compound.[11]
-
Solution: Weigh the compound as quickly as possible. Using a weighing bottle with a ground glass stopper can be helpful.[11] Alternatively, for non-critical applications, if the compound has absorbed a significant amount of water, you can make a stock solution from the entire contents of the bottle and determine its concentration by titration.
-
Prevention: Handle the compound in a low-humidity environment if possible, such as in a glove box with a dry atmosphere. Minimize the time the container is open to the air.[3]
Data Presentation
The following table summarizes the recommended drying and storage conditions for this compound and the expected purity maintenance.
| Parameter | Condition | Rationale | Expected Purity Maintenance (over 1 year) |
| Drying Method | Vacuum oven at low heat (e.g., 40-50 °C) | Removes moisture without causing thermal degradation. | High |
| Desiccator with a strong desiccant (e.g., P₂O₅, activated molecular sieves) | Gently removes moisture at ambient temperature. | High | |
| Storage Temperature | Room Temperature (18-25 °C) | Suitable for short to medium-term storage. | Good |
| Refrigerated (2-8 °C) | Recommended for long-term storage to minimize potential degradation. | Excellent | |
| Storage Atmosphere | Tightly sealed container | Prevents moisture ingress from the atmosphere.[3][4] | Good |
| Inert atmosphere (e.g., Argon, Nitrogen) | Provides the best protection against moisture and atmospheric contaminants. | Excellent | |
| Container Type | Amber glass bottle | Protects from light, which can potentially cause degradation of aromatic compounds. | Recommended |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove absorbed moisture from this compound.
Method 1: Vacuum Oven Drying
-
Place the this compound in a shallow glass dish or watch glass to maximize the surface area.
-
Place the dish in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not use high temperatures as this may cause decomposition.
-
Apply a vacuum to the oven.
-
Dry the material until a constant weight is achieved. The time required will depend on the amount of material and the initial water content.
-
Once dry, immediately transfer the material to a tightly sealed container, preferably inside a desiccator or a glove box with a dry atmosphere.
Method 2: Desiccator Drying
-
Place a suitable desiccant, such as phosphorus pentoxide, freshly activated molecular sieves, or anhydrous calcium sulfate (B86663) (Drierite®), at the bottom of a desiccator.[12]
-
Place the this compound in an open container (e.g., a beaker or a crystallization dish) on the desiccator plate.
-
Seal the desiccator and allow the material to dry. This method is slower than vacuum oven drying but is gentler on the compound.
-
The material is considered dry when it appears as a free-flowing solid.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any impurities.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the this compound peak and any impurity peaks in the sample chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Protocol 3: Water Content Determination by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Method: Coulometric or Volumetric Karl Fischer Titration. The choice depends on the expected water content.[13]
General Procedure (Volumetric):
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Reagent: Use a suitable Karl Fischer reagent. For acidic samples, a buffer may need to be added to the solvent to neutralize the acid.[13]
-
Titration:
-
Add a known volume of a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint to remove any residual water.
-
Accurately weigh and add the this compound sample to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
-
Calculation: The instrument software will calculate the water content based on the volume of titrant used and its concentration.
Mandatory Visualization
References
- 1. phenomenex.com [phenomenex.com]
- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. trustrade.ae [trustrade.ae]
- 7. researchgate.net [researchgate.net]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Karl Fischer water content titration - Scharlab [scharlab.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 3-Bromobenzenesulfonic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of 3-Bromobenzenesulfonic acid and its derivatives, which are crucial intermediates in pharmaceutical synthesis. The inherent polarity of the sulfonic acid group presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide provides an objective comparison of various HPLC methodologies, supported by representative experimental data, to aid in the selection and optimization of an appropriate analytical method.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving optimal separation and analysis of this compound and its derivatives. The table below summarizes the key performance characteristics of three common HPLC approaches: Reversed-Phase (RP-HPLC), Ion-Pair Reversed-Phase (IP-RP-HPLC), and Mixed-Mode (MM-HPLC).
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Method 3: Mixed-Mode HPLC (MM-HPLC) |
| Principle | Separation is primarily based on the hydrophobicity of the analytes. | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, increasing its retention on a non-polar stationary phase. | Utilizes a stationary phase with both reversed-phase and ion-exchange functionalities to achieve separation based on a combination of hydrophobicity and ionic interactions. |
| Typical Column | C18, C8 | C18, C8 | Mixed-mode columns (e.g., containing both C18 and anion-exchange groups) |
| Retention of this compound | Generally poor due to high polarity, often resulting in early elution. | Good retention, which can be modulated by the type and concentration of the ion-pairing reagent. | Excellent and tunable retention by adjusting mobile phase pH and ionic strength.[1] |
| Peak Shape | Can be poor (tailing) for the sulfonic acid due to secondary interactions with the silica (B1680970) backbone of the stationary phase.[1][2] | Generally good peak shapes are achievable. | Often provides sharp, symmetrical peaks.[1] |
| Selectivity for Derivatives | Dependent on the hydrophobicity of the derivatives. Less polar derivatives are well-retained. | Selectivity can be manipulated by the choice of ion-pairing reagent and organic modifier. | Offers unique selectivity based on both hydrophobic and ionic differences between analytes. |
| Mobile Phase Complexity | Simple, typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). | Requires the addition of an ion-pairing reagent (e.g., tetrabutylammonium (B224687) salts), which can be corrosive and may require dedicated columns. | Requires careful control of mobile phase pH and buffer concentration to manage both reversed-phase and ion-exchange interactions.[1] |
| MS Compatibility | Highly compatible with mass spectrometry when using volatile mobile phases. | Less compatible with MS as common ion-pairing reagents are non-volatile and can cause ion suppression. | Can be compatible with MS when using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate.[1] |
Experimental Protocols
Detailed methodologies for each of the compared HPLC techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method is best suited for the analysis of less polar derivatives of this compound, such as its esters or amides.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-70% B
-
15-18 min: 70% B
-
18-20 min: 70-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is effective for the analysis of this compound and its ionic derivatives, providing enhanced retention.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 5 mM Tetrabutylammonium hydrogen sulfate (B86663) in 20 mM Potassium phosphate (B84403) buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: Mixed-Mode HPLC (MM-HPLC)
This method offers superior retention and selectivity for this compound and a wide range of its derivatives.
-
Column: Mixed-Mode (C18/Anion-Exchange), 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-60% B
-
20-22 min: 60% B
-
22-25 min: 60-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Workflow
The following diagrams illustrate the logical flow of an HPLC analysis and the decision-making process for method selection.
Caption: General workflow of an HPLC analysis from sample preparation to data reporting.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromobenzenesulfonic Acid for Structure Confirmation
For researchers, scientists, and drug development professionals, definitive structure confirmation is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-Bromobenzenesulfonic acid, offering a comparison with related compounds to aid in spectral interpretation and structure verification.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the additive effects of the bromo and sulfonic acid substituents on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | H-2 | ~8.0 | Triplet (t) or Doublet of Doublets (dd) | Ortho to -SO₃H, meta to -Br |
| H-4 | ~7.8 | Doublet of Doublets (dd) | Ortho to -Br, meta to -SO₃H | |
| H-5 | ~7.5 | Triplet (t) | Meta to both -Br and -SO₃H | |
| H-6 | ~7.9 | Doublet of Doublets (dd) | Ortho to both -Br and -SO₃H | |
| -SO₃H | >10 (variable) | Broad Singlet (br s) | Sulfonic acid proton | |
| ¹³C | C-1 | ~142 | Singlet (s) | Carbon bearing -SO₃H |
| C-2 | ~128 | Doublet (d) | CH | |
| C-3 | ~123 | Singlet (s) | Carbon bearing -Br | |
| C-4 | ~134 | Doublet (d) | CH | |
| C-5 | ~131 | Doublet (d) | CH | |
| C-6 | ~126 | Doublet (d) | CH |
Comparative Spectral Analysis
To substantiate the predicted spectral data, a comparison with structurally similar compounds is invaluable. Both the bromine atom and the sulfonic acid group are electron-withdrawing, which will deshield the aromatic protons and carbons, shifting their signals downfield compared to unsubstituted benzene (¹H: ~7.3 ppm, ¹³C: 128.5 ppm).
Table 2: Comparison of ¹H and ¹³C NMR Data with Analogous Compounds
| Compound | Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | ¹H | H-2, H-4, H-5, H-6 | ~7.5 - 8.0 | Multiplets |
| ¹³C | Aromatic C | ~123 - 142 | Singlets & Doublets | |
| Benzenesulfonic acid (Predicted) | ¹H | H-2, H-6 | 7.93 | Multiplet |
| H-3, H-5 | 7.61 | Multiplet | ||
| H-4 | 7.69 | Multiplet | ||
| ¹³C | C-1 | 142.1 | Singlet | |
| C-2, C-6 | 126.7 | Doublet | ||
| C-3, C-5 | 129.9 | Doublet | ||
| C-4 | 132.5 | Doublet | ||
| Bromobenzene (Experimental) | ¹H | H-2, H-6 | 7.45 | Multiplet |
| H-3, H-5 | 7.25 | Multiplet | ||
| H-4 | 7.25 | Multiplet | ||
| ¹³C | C-1 | 122.6 | Singlet | |
| C-2, C-6 | 131.5 | Doublet | ||
| C-3, C-5 | 130.1 | Doublet | ||
| C-4 | 127.1 | Doublet | ||
| 3-Bromobenzoic acid (Experimental) | ¹H | H-2 | 8.15 | Triplet |
| H-4 | 7.70 | Doublet of Doublets | ||
| H-5 | 7.35 | Triplet | ||
| H-6 | 7.95 | Doublet of Doublets | ||
| ¹³C | C-1 | 132.8 | Singlet | |
| C-2 | 136.0 | Doublet | ||
| C-3 | 122.5 | Singlet | ||
| C-4 | 133.0 | Doublet | ||
| C-5 | 130.2 | Doublet | ||
| C-6 | 128.8 | Doublet |
The data from these analogous compounds strongly supports the predicted chemical shifts for this compound. The aromatic protons are expected in the 7.5-8.0 ppm region, and the aromatic carbons are anticipated to appear between 123 and 142 ppm. The presence of four distinct signals in both the ¹H and ¹³C spectra for the aromatic ring is a key indicator of the meta-substitution pattern.
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Solvent Selection: Due to the polar nature of the sulfonic acid group, deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD) are suitable solvents.
-
Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS for D₂O or TMS for CD₃OD).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Reference the spectrum to the internal standard.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse experiment.
-
Spectral width: 0-160 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard or the solvent signal.
-
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and comparative NMR data.
Caption: Workflow for NMR-based structure confirmation of this compound.
By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H and ¹³C NMR spectra of this compound, leading to unambiguous structure confirmation. The comparative data provides a crucial reference point, enhancing the reliability of the spectral assignments.
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Bromobenzenesulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the ortho, meta, and para isomers of bromobenzenesulfonic acid. The positional isomerism of the bromo and sulfonic acid groups on the benzene (B151609) ring significantly influences the molecule's acidity and susceptibility to chemical transformations, particularly electrophilic aromatic substitution and desulfonation. Understanding these differences is crucial for synthetic strategy, reaction mechanism elucidation, and the development of novel therapeutics. This document summarizes key quantitative data, presents detailed experimental protocols for assessing reactivity, and visualizes the underlying structure-reactivity relationships.
Data Presentation: A Quantitative Comparison
The reactivity of bromobenzenesulfonic acid isomers can be quantitatively assessed through their acidity (pKa values) and their relative rates in reactions such as desulfonation. The following table summarizes available and predicted data for the three isomers.
| Isomer | Structure | Predicted pKa | Relative Rate of Desulfonation |
| Ortho-Bromobenzenesulfonic Acid | 2-Bromobenzenesulfonic acid | Most acidic (exact value not readily available) | Fastest |
| Meta-Bromobenzenesulfonic Acid | 3-Bromobenzenesulfonic acid | -0.94 ± 0.15[1][2] | Slowest |
| Para-Bromobenzenesulfonic Acid | 4-Bromobenzenesulfonic acid | -0.83 ± 0.50[3] | Intermediate |
Note: The pKa values are predicted and serve as an estimation of acidity. The relative rates of desulfonation are inferred from studies on analogous toluenesulfonic acids, where the reactivity order is ortho > para >> meta.[4]
Theoretical Basis for Reactivity Trends
The observed differences in reactivity among the ortho, meta, and para isomers of bromobenzenesulfonic acid are primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: Both the bromo group and the sulfonic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. The bromine atom exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+R), making it an ortho-, para-director. The sulfonic acid group is a strong deactivating group and a meta-director.
-
Steric Effects: The bulky sulfonic acid group at the ortho position can cause steric hindrance, influencing the approach of reagents and the stability of transition states.
In electrophilic aromatic substitution , the incoming electrophile will be directed by the combined influence of the existing substituents. The bromine atom directs ortho and para, while the sulfonic acid group directs meta. The overall reactivity of the ring is significantly lower than that of benzene.
In desulfonation , a reversible reaction, the ease of removing the sulfonic acid group is influenced by the stability of the resulting arenium ion intermediate.[5][6][7] The position of the bromo group affects this stability. For the ortho and para isomers, the bromine atom can participate in resonance stabilization of the intermediate, facilitating the reaction. This effect is absent in the meta isomer, leading to a slower reaction rate.
Mandatory Visualization
The following diagram illustrates the logical relationship between the isomer structure and the key factors influencing its reactivity.
Caption: Factors influencing the reactivity of bromobenzenesulfonic acid isomers.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and reactivity assessment of bromobenzenesulfonic acid isomers.
Synthesis of Bromobenzenesulfonic Acid Isomers via Sulfonation of Bromobenzene (B47551)
Objective: To synthesize a mixture of ortho- and para-bromobenzenesulfonic acids and a separate synthesis for meta-bromobenzenesulfonic acid.
Materials:
-
Bromobenzene
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming sulfuric acid (oleum)
-
Sodium chloride (NaCl)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers
-
Buchner funnel and filter paper
Procedure for Ortho and Para Isomers:
-
Place bromobenzene in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.
-
Slowly add an excess of concentrated sulfuric acid to the bromobenzene with constant stirring.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice in a beaker.
-
To precipitate the sodium salts of the sulfonic acids, add a saturated solution of sodium chloride.
-
Collect the solid product by vacuum filtration and wash with a cold, saturated NaCl solution.
-
The ortho and para isomers can be separated by fractional crystallization.
Procedure for Meta Isomer: The synthesis of the meta isomer is less direct due to the ortho-, para-directing nature of the bromo group. A common strategy involves the sulfonation of nitrobenzene (B124822) (which is meta-directing), followed by reduction of the nitro group and subsequent bromination.
Comparative Desulfonation of Bromobenzenesulfonic Acid Isomers
Objective: To compare the relative rates of desulfonation of the ortho, meta, and para isomers.
Materials:
-
Ortho-, meta-, and para-bromobenzenesulfonic acid
-
Dilute sulfuric acid (e.g., 60-70%)
-
Heating apparatus with temperature control (e.g., oil bath)
-
Reaction vessels (e.g., test tubes or small flasks)
-
Analytical equipment for monitoring the reaction (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Prepare separate solutions of each bromobenzenesulfonic acid isomer in dilute sulfuric acid at a known concentration.
-
Place the reaction vessels in a constant temperature bath and start the reaction simultaneously.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling and neutralization).
-
Analyze the concentration of the remaining bromobenzenesulfonic acid or the formation of bromobenzene in each aliquot using a suitable analytical technique.
-
Plot the concentration of the reactant versus time for each isomer.
-
Determine the initial reaction rates from the slopes of the curves. The relative rates of desulfonation can then be compared.[4]
Determination of pKa Values
Objective: To determine the acid dissociation constants (pKa) of the bromobenzenesulfonic acid isomers.
Method: Potentiometric Titration
Materials:
-
Each bromobenzenesulfonic acid isomer
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of one of the bromobenzenesulfonic acid isomers and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the base.
-
Continue the titration until the pH has stabilized in the basic region.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steep part of the titration curve.
-
Repeat the procedure for the other two isomers.
References
A Comparative Guide to 3-Bromobenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acid catalyst is a critical decision in the design of organic synthesis pathways. Among the strong organic acids, arylsulfonic acids are a prominent class of catalysts, favored for their efficacy and handling characteristics compared to mineral acids. This guide provides an in-depth comparison of two such catalysts: 3-Bromobenzenesulfonic acid and the more ubiquitously employed p-toluenesulfonic acid (PTSA). This comparison is based on their chemical properties, catalytic activity, and available experimental data to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties and Acidity
The primary determinant of the catalytic activity of Brønsted acids is their acidity, which is influenced by the electronic effects of substituents on the aromatic ring.
-
p-Toluenesulfonic acid (PTSA) possesses a methyl group at the para position. The methyl group is an electron-donating group, which slightly reduces the acidity of the sulfonic acid compared to unsubstituted benzenesulfonic acid.[1] Despite this, PTSA is a strong acid, with reported pKa values ranging from -0.43 to -2.8.[2][3][4][5] Its solid, non-oxidizing nature makes it a convenient and widely used catalyst in organic synthesis.[4]
-
This compound features a bromine atom at the meta position. Bromine is an electron-withdrawing group, which enhances the acidity of the sulfonic acid group through an inductive effect.[6][7] The predicted pKa of this compound is approximately -0.94.[8][9] This suggests that this compound is a stronger acid than p-toluenesulfonic acid.
| Catalyst | Structure | Molar Mass ( g/mol ) | pKa | Key Characteristics |
| This compound | 237.07 | ~ -0.94 (Predicted)[8][9] | Stronger acidity due to the electron-withdrawing bromine substituent. | |
| p-Toluenesulfonic acid (PTSA) | 172.20 | -0.43 to -2.8[2][3][4][5] | Widely used, commercially available, solid, and non-oxidizing.[4] |
Performance in Esterification Reactions
Esterification is a fundamental acid-catalyzed reaction in organic synthesis. The performance of both this compound and p-toluenesulfonic acid as catalysts is evaluated based on available experimental data, primarily in the context of Fischer esterification.
Catalytic Mechanism of Esterification
The catalytic cycle of Fischer esterification, whether catalyzed by this compound or p-toluenesulfonic acid, follows a well-established mechanism. The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.
Caption: Generalized mechanism of acid-catalyzed Fischer esterification.
Comparative Experimental Data
p-Toluenesulfonic Acid (PTSA) in the Synthesis of Isoamyl Acetate (B1210297)
In a study on the synthesis of isoamyl acetate (banana oil) via Fischer-Speier esterification, p-toluenesulfonic acid was compared with sulfuric acid and a solid acid catalyst, Amberlyst-15.[3]
| Catalyst | Catalyst Loading | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| p-Toluenesulfonic Acid | Not specified | 1 | Reflux | 75 |
| Sulfuric Acid | Not specified | 1 | Reflux | 79 |
| Amberlyst-15 | Not specified | 1 | Reflux | 66 |
Table adapted from data on the synthesis of isoamyl acetate.[3]
This data indicates that PTSA is a highly effective catalyst, achieving a 75% yield in just one hour, comparable to the performance of sulfuric acid.[3]
Esterification of 3-Bromobenzoic Acid (using a different acid catalyst)
Protocols for the esterification of 3-bromobenzoic acid, a structurally related substrate, typically employ sulfuric acid as the catalyst. While not a direct measure of this compound's catalytic activity, this provides a benchmark for the esterification of a brominated aromatic carboxylic acid.
| Alcohol | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Methanol | H₂SO₄ | 10 | Reflux | 85 |
| Ethanol | H₂SO₄ | 2-4 | Reflux | ~95 |
| n-Propanol | H₂SO₄ | 4-6 | Reflux | ~90 |
| Isopropanol | H₂SO₄ | 6-8 | Reflux | ~85 |
| n-Butanol | H₂SO₄ | 4-6 | Reflux | ~92 |
Table summarizing the Fischer esterification of 3-bromobenzoic acid.
Experimental Protocols
General Procedure for PTSA-Catalyzed Esterification of Isoamyl Alcohol
The following is a representative protocol for the synthesis of isoamyl acetate using p-toluenesulfonic acid as a catalyst, based on standard laboratory procedures for Fischer esterification.
Materials:
-
Isoamyl alcohol
-
Glacial acetic acid
-
p-Toluenesulfonic acid monohydrate
-
5% Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol and an excess of glacial acetic acid.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 1-5 mol% relative to the limiting reagent, isoamyl alcohol).
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the unreacted acetic acid and the catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the crude isoamyl acetate.
-
Purify the product by distillation if necessary.
Caption: A simplified workflow for a typical esterification reaction.
Discussion and Conclusion
The choice between this compound and p-toluenesulfonic acid as a catalyst will depend on the specific requirements of the organic reaction.
-
Acidity and Reactivity: Based on the electronic effects of their substituents, this compound is predicted to be a stronger acid than p-toluenesulfonic acid. In reactions where a higher acidity is beneficial for achieving a faster reaction rate, this compound could be a more effective catalyst. However, for acid-sensitive substrates, the milder acidity of PTSA might be preferable to minimize side reactions.
-
Availability and Cost: p-Toluenesulfonic acid is a widely available and relatively inexpensive laboratory chemical, making it a common choice for a broad range of applications. The availability of this compound may be more limited, and it could be more expensive.
-
Solubility: Both acids are soluble in polar organic solvents, which is advantageous for homogeneous catalysis.
References
A Comparative Guide to the Synthetic Routes of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 3-Bromobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. Traditional methods are compared with a viable alternative, offering insights into reaction conditions, yields, and strategic advantages.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Reaction Type | Theoretical Yield | Advantages | Disadvantages |
| 1. Bromination of Benzenesulfonic Acid | Benzenesulfonic acid | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | High | Meta-directing effect of the sulfonic acid group ensures good regioselectivity. | Requires handling of elemental bromine, which is corrosive and toxic. |
| 2. Sulfonation of Bromobenzene (B47551) | Bromobenzene | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Electrophilic Aromatic Substitution | Variable | Readily available starting material. | The bromo group is ortho-, para-directing, leading to a mixture of isomers and requiring separation. The meta-isomer is a minor product.[1][2] |
| 3. Sandmeyer Reaction | 3-Aminobenzenesulfonic acid (Metanilic acid) | NaNO₂, HBr, CuBr | Diazotization followed by Sandmeyer reaction | Good to High | High regioselectivity starting from the meta-substituted precursor. Milder reaction conditions compared to high-temperature sulfonation. | Requires the synthesis or purchase of metanilic acid. Diazonium salts can be unstable. |
Reaction Pathways and Experimental Workflows
Route 1: Bromination of Benzenesulfonic Acid
This classical approach utilizes the meta-directing effect of the sulfonic acid group to achieve the desired regioselectivity.
Route 2: Sulfonation of Bromobenzene
While a straightforward electrophilic aromatic substitution, this route yields a mixture of isomers, with the para-isomer being the major product.[1][3]
Route 3: Sandmeyer Reaction of 3-Aminobenzenesulfonic Acid
This alternative route offers high regioselectivity by starting with a meta-substituted precursor. The synthesis involves two main stages: diazotization and the Sandmeyer reaction.
Experimental Protocols
Route 1: Bromination of Benzenesulfonic Acid (Representative Protocol)
Materials:
-
Benzenesulfonic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Inert solvent (e.g., carbon tetrachloride)
-
Sodium bisulfite solution
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, dissolve benzenesulfonic acid in an inert solvent.
-
Add iron(III) bromide as a catalyst.
-
Slowly add liquid bromine to the mixture at room temperature with constant stirring. The sulfonic acid group directs the bromination to the meta position.[4][5]
-
After the addition is complete, gently heat the reaction mixture to drive the reaction to completion, monitoring the evolution of hydrogen bromide gas.
-
Cool the reaction mixture and wash with a sodium bisulfite solution to remove excess bromine.
-
The product, this compound, can be isolated from the aqueous layer. Further purification may be achieved by recrystallization.
Route 2: Sulfonation of Bromobenzene (Representative Protocol)
Materials:
-
Bromobenzene
-
Fuming sulfuric acid (oleum)
-
Sodium chloride
-
Water
Procedure:
-
In a reaction flask, carefully add bromobenzene to fuming sulfuric acid with cooling and stirring. High temperatures may be employed to facilitate the sulfonation process.[6]
-
Heat the mixture, typically in an oil bath, for several hours to ensure the completion of the sulfonation reaction.
-
Pour the cooled reaction mixture onto ice to precipitate the sulfonic acid.
-
To isolate the product, "salting out" is often employed. Add sodium chloride to the aqueous solution to decrease the solubility of the sodium salt of the sulfonic acid.
-
Filter the precipitated sodium 3-bromobenzenesulfonate and wash with a saturated sodium chloride solution.
-
The free acid can be obtained by treating the sodium salt with a strong acid. Due to the ortho-, para-directing nature of the bromo group, separation from the major p-isomer is necessary, often through fractional crystallization of the salts of the sulfonic acids.
Route 3: Sandmeyer Reaction of 3-Aminobenzenesulfonic Acid (Representative Protocol)
Materials:
-
3-Aminobenzenesulfonic acid (Metanilic acid)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure: Part A: Diazotization
-
Suspend 3-aminobenzenesulfonic acid in a mixture of water and concentrated hydrobromic acid in a beaker.[7][8]
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring to form a fine slurry.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cold suspension of metanilic acid. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.[9][10]
-
Nitrogen gas will evolve as the diazonium group is replaced by bromine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture. The product, this compound, can be isolated from the solution, often by salting out with sodium chloride, followed by filtration and purification.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved What product(s) would you expect from sulfonation of | Chegg.com [chegg.com]
- 3. Bromobenzene on treatment with fuming H2SO4 gave a class 11 chemistry CBSE [vedantu.com]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. Buy this compound (EVT-389310) | 22033-09-6 [evitachem.com]
- 7. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Comparative study of different catalysts for the sulfonation of bromobenzene
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of sulfonated aromatic compounds is a critical step in the development of new chemical entities. This guide provides a comparative overview of different catalytic systems for the sulfonation of bromobenzene (B47551), a key intermediate in many pharmaceutical and agrochemical compounds. The performance of traditional sulfonating agents is compared with modern alternatives, supported by experimental data to inform catalyst selection and process optimization.
The sulfonation of bromobenzene introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, yielding bromobenzenesulfonic acid. The position of this functional group is influenced by the directing effect of the bromine substituent and the nature of the catalyst and reaction conditions. This comparison focuses on the performance of sulfuric acid/sulfur trioxide, solid acid catalysts, and ionic liquids in this electrophilic aromatic substitution reaction.
Comparative Performance of Catalysts
The selection of a catalyst for the sulfonation of bromobenzene significantly impacts reaction efficiency, selectivity, and environmental footprint. The following table summarizes the performance of different catalytic systems based on available experimental data.
| Catalyst System | Sulfonating Agent | Solvent | Temperature (°C) | Isomer Distribution (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Sulfur Trioxide | SO₃ | Liquid SO₂ | -12 to -13 | ortho: 0.91, meta: 0.15, para : 98.93[1] | High | High para-selectivity, well-established method. | Harsh reaction conditions, corrosive reagents, difficulty in handling SO₃. |
| Sulfuric Acid with Thionyl Chloride | H₂SO₄/SOCl₂ | Not specified | Reflux | Not specified | Not specified | Drives the reaction to completion by removing water.[2] | Formation of corrosive HCl gas, requires careful handling. |
| Solid Acid Catalysts (e.g., Sulfonated Activated Carbon) | H₂SO₄ (for sulfonation of the catalyst) | Toluene (for catalyst prep) | 150 (for catalyst prep) | Not directly reported for bromobenzene sulfonation | Catalyst dependent | Reusable, reduced corrosion, environmentally benign.[3][4] | May require higher temperatures, potential for lower activity than homogeneous catalysts. |
| Ionic Liquids (e.g., [bsmim][HSO₄]) | Not specified | Neat or with co-solvent | 60 (for esterification) | Not directly reported for bromobenzene sulfonation | High (in analogous reactions)[5] | Recyclable, tunable properties, can act as both solvent and catalyst. | Higher initial cost, potential viscosity issues. |
Experimental Protocols
Detailed methodologies for the sulfonation of bromobenzene using different catalytic systems are provided below.
Sulfonation of Bromobenzene using Sulfur Trioxide
This protocol is based on the study by Sullivan E. Blau, which investigated the reactivity and selectivity of sulfur trioxide with bromobenzene.[1]
Materials:
-
Bromobenzene
-
Sulfur trioxide (SO₃)
-
Liquid sulfur dioxide (SO₂)
-
Apparatus for reactions at low temperatures
Procedure:
-
A solution of bromobenzene in liquid sulfur dioxide is prepared in a reaction vessel equipped for low-temperature control.
-
The reaction vessel is cooled to a temperature between -12 and -13 °C.
-
A solution of sulfur trioxide in liquid sulfur dioxide is slowly added to the bromobenzene solution with stirring.
-
The reaction is allowed to proceed for a specified time at the controlled temperature.
-
After the reaction is complete, the solvent (liquid SO₂) is evaporated.
-
The product mixture is then worked up to isolate and quantify the different isomers of bromobenzenesulfonic acid.
-
Analysis of the product distribution is typically performed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization.
Preparation of a Solid Acid Catalyst (Sulfonated Activated Carbon)
This protocol describes the preparation of a sulfonated activated carbon catalyst, which can be used for various acid-catalyzed reactions, including sulfonation.[3][4]
Materials:
-
Activated carbon
-
Nitric acid
-
Bromobenzene
-
Toluene
-
Concentrated sulfuric acid
Procedure:
-
Oxidation of Activated Carbon: Activated carbon is treated with nitric acid to introduce oxygen-containing functional groups on its surface.
-
Modification with Bromobenzene: The oxidized activated carbon is then modified by refluxing with a solution of bromobenzene in toluene. This step grafts phenyl groups onto the carbon surface.
-
Sulfonation: The bromobenzene-modified activated carbon is subsequently sulfonated by heating with concentrated sulfuric acid at 150 °C. This introduces sulfonic acid (-SO₃H) groups onto the grafted phenyl rings.
-
Washing and Drying: The resulting sulfonated activated carbon catalyst is thoroughly washed with deionized water until the washings are neutral and then dried in an oven.
-
The prepared catalyst can then be used in the sulfonation of bromobenzene by heating a mixture of the catalyst and bromobenzene, with or without a solvent.
Sulfonation of Bromobenzene using an Ionic Liquid Catalyst
While a specific protocol for the sulfonation of bromobenzene using ionic liquids was not found in the initial search, a general procedure can be inferred from their use in other acid-catalyzed reactions like esterification.[5]
Materials:
-
Bromobenzene
-
Sulfonating agent (e.g., SO₃ or concentrated H₂SO₄)
-
Brønsted acidic ionic liquid (e.g., 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate, [bsmim][HSO₄])
Procedure:
-
Bromobenzene and the ionic liquid are mixed in a reaction vessel. The ionic liquid can potentially act as both the catalyst and the solvent.
-
The sulfonating agent is added to the mixture, and the reaction is heated to the desired temperature (e.g., 60-100 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the product is separated from the ionic liquid. This is often achieved by extraction with a suitable organic solvent, as the ionic liquid is typically immiscible with many organic solvents.
-
The ionic liquid can then be recovered, washed, and dried for reuse in subsequent reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general electrophilic aromatic substitution mechanism for the sulfonation of bromobenzene and a typical experimental workflow.
References
- 1. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3-Bromobenzenesulfonic Acid and Other Halogenated Sulfonic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Bromobenzenesulfonic acid with other halogenated sulfonic acids, focusing on their application as catalysts in organic synthesis. The efficacy of these compounds is primarily dictated by their acidity, which is influenced by the nature of the halogen substituent. This document summarizes key performance indicators, provides a detailed experimental protocol for a representative reaction, and includes visual diagrams to elucidate reaction pathways and experimental setups.
Introduction to Halogenated Benzenesulfonic Acids as Catalysts
Halogenated benzenesulfonic acids are strong Brønsted acids used as catalysts in a variety of organic transformations, including esterification, alkylation, and rearrangement reactions. Their catalytic activity is directly related to the acidity of the sulfonic acid group, which is modulated by the electron-withdrawing effects of the halogen atom on the benzene (B151609) ring. The general order of electronegativity for halogens is F > Cl > Br > I, which influences the inductive effect and, consequently, the acid strength. Generally, a stronger electron-withdrawing group leads to a more acidic catalyst.
Performance Comparison
Table 1: Comparison of 3-Halogenated Benzenesulfonic Acids
| Property | 3-Chlorobenzenesulfonic Acid | This compound | 3-Iodobenzenesulfonic Acid |
| Molecular Formula | C₆H₅ClO₃S | C₆H₅BrO₃S | C₆H₅IO₃S |
| Molecular Weight | 192.62 g/mol | 237.07 g/mol | 284.07 g/mol |
| Predicted pKa | Expected to be slightly lower than this compound | No definitive experimental value found; expected to be a strong acid | Expected to be slightly higher than this compound |
| Catalytic Activity | Expected to be slightly higher due to the higher electronegativity of chlorine | High | High, but potentially slightly lower than the chloro and bromo counterparts |
| Typical Yield in Esterification * | High (estimated > 90%) | High (estimated > 90%) | High (estimated > 90%) |
| Advantages | Potentially higher acidity and catalytic activity | Good balance of reactivity and stability | Less common, may offer different solubility properties |
| Disadvantages | May be more corrosive than bromo or iodo derivatives | Less acidic than the chloro derivative | Higher molecular weight, less acidic than chloro and bromo derivatives |
Note: The typical yields are estimated for the Fischer esterification of a simple carboxylic acid with a primary alcohol under optimized conditions. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a detailed methodology for a representative acid-catalyzed reaction, the Fischer esterification of acetic acid with ethanol (B145695) to produce ethyl acetate (B1210297), which can be adapted to compare the catalytic efficacy of different halogenated sulfonic acids.
Key Experiment: Fischer Esterification of Acetic Acid with Ethanol
Objective: To synthesize ethyl acetate from acetic acid and ethanol using a halogenated benzenesulfonic acid as a catalyst and to determine the reaction yield.
Materials:
-
Acetic acid (glacial)
-
Ethanol (absolute)
-
This compound (or other halogenated sulfonic acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 0.5 mol of acetic acid, 1.0 mol of ethanol, and 0.01 mol of the halogenated benzenesulfonic acid catalyst. Add a few boiling chips to ensure smooth boiling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 2 hours.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralization: Wash the mixture with 50 mL of a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the acid catalyst. Carbon dioxide evolution will be observed.
-
Extraction: Separate the organic layer (top layer) and wash it again with 25 mL of water, followed by 25 mL of brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Isolation: Decant the dried solution into a distillation flask. Purify the ethyl acetate by simple distillation, collecting the fraction boiling at 76-78 °C.
-
Analysis: Determine the yield of the purified ethyl acetate by weighing the collected fraction. The purity can be assessed by gas chromatography (GC) or NMR spectroscopy.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the Fischer esterification mechanism and the general experimental workflow.
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow.
Validating the Purity of Synthesized 3-Bromobenzenesulfonic Acid: A Comparative Guide to Titration and High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of two common analytical techniques for validating the purity of 3-Bromobenzenesulfonic acid: potentiometric titration and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate method for your analytical needs.
This compound is a strong aromatic sulfonic acid used as an intermediate in various chemical syntheses.[1] Ensuring its purity is paramount, as impurities can lead to unwanted side reactions and compromise the quality of the final product. The two methods discussed here, acid-base potentiometric titration and reversed-phase HPLC, offer distinct advantages and disadvantages in terms of specificity, precision, and the nature of the information they provide.
Comparative Analysis of Purity Determination Methods
The choice between titration and HPLC for purity analysis depends on the specific requirements of the measurement. Titration provides a measure of the total acidity of the sample, while HPLC can separate and quantify individual components, offering a more detailed impurity profile.
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the total acid content by neutralizing the sulfonic acid with a standardized base. The endpoint is determined by monitoring the change in potential (pH). | Separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by the relative area of the main peak. |
| Specificity | Low. Measures the total acidity and does not distinguish between this compound and other acidic impurities. | High. Can separate and individually quantify this compound and its impurities, provided a suitable method is developed. |
| Precision | High. Can achieve very high precision (low relative standard deviation) with modern autotitrators. | High. Also offers excellent precision, though it can be influenced by factors like injection volume and column performance. |
| Sensitivity | Moderate. Dependent on the concentration of the analyte and the titrant. | High. Capable of detecting and quantifying impurities at very low levels. |
| Cost & Complexity | Lower initial instrument cost and simpler operation. | Higher initial instrument cost and requires more complex method development and operation. |
| Information Provided | Percentage purity based on total acidity (assay). | Percentage purity and impurity profile (number and relative amounts of impurities). |
| Typical Purity Range for Commercial this compound | Typically in the range of 95% or higher.[2] | Can provide a detailed breakdown of the remaining percentage, identifying specific impurities. |
Experimental Protocols
Below are detailed methodologies for the purity determination of this compound using potentiometric titration and HPLC.
Potentiometric Titration Protocol
This protocol is adapted from general procedures for the titration of aromatic sulfonic acids.
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potentiometric autotitrator with a combined pH glass electrode
-
Magnetic stirrer and stir bar
-
Analytical balance
2. Procedure:
-
Accurately weigh approximately 237 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the titrant delivery tube into the solution.
-
Start the stirrer to ensure a homogenous solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH values. The titration should be continued past the equivalence point.
-
The endpoint of the titration is the point of maximum inflection on the titration curve (or the peak of the first derivative curve).
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (V × M × FW) / (W × 10)
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound (237.07 g/mol )
-
W = Weight of the sample (g)
-
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general reversed-phase HPLC method suitable for the analysis of aromatic sulfonic acids.
1. Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (containing 0.1% phosphoric acid) and acetonitrile. A typical gradient might start at 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound reference standard and the sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reference standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) × 100
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for purity validation by titration and a comparison of the analytical approaches.
Caption: Workflow for Purity Validation by Titration.
Caption: Comparison of Titration and HPLC Approaches.
References
Comparative Guide to the Analytical Identification of 3-Bromobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading analytical methodologies for the identification and quantification of 3-Bromobenzenesulfonic acid, a compound of interest in pharmaceutical development and chemical synthesis. We will explore the performance of mass spectrometry (MS) coupled with liquid chromatography (LC-MS), alongside alternative techniques such as ion chromatography (IC) and capillary electrophoresis (CE). This objective comparison is supported by detailed experimental protocols and performance data to aid in the selection of the most suitable method for your specific research and quality control needs.
Introduction to this compound Analysis
This compound is a key intermediate in various synthetic processes. Accurate and sensitive detection and quantification are crucial for ensuring product purity, monitoring reaction kinetics, and performing impurity profiling. The analytical challenges associated with this polar and non-volatile compound necessitate the use of advanced analytical techniques. This guide focuses on a comparative analysis of LC-MS, Ion Chromatography, and Capillary Electrophoresis, providing insights into their respective strengths and limitations for this particular analyte.
Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance indicators for the analysis of this compound using the discussed techniques. The data presented is a composite of typical performance characteristics observed for benzenesulfonic acid derivatives and is intended to provide a comparative baseline.
| Parameter | LC-MS/MS | Ion Chromatography (IC) with Suppressed Conductivity | Capillary Zone Electrophoresis (CZE) with UV Detection |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by ion-exchange chromatography followed by conductivity detection. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity (LOD) | Low ng/mL to pg/mL | High ng/mL to low µg/mL | Low to mid µg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | High ng/mL to low µg/mL | Mid to high µg/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <5% | <5% | <10% |
| Analysis Time | 5-15 min | 10-20 min | 10-25 min |
| Strengths | High sensitivity and selectivity, structural information from MS/MS. | Robust for ionic species, good for counter-ion analysis.[1][2] | High separation efficiency, low sample and reagent consumption.[3] |
| Limitations | Matrix effects can cause ion suppression, higher instrument cost. | Lower sensitivity than LC-MS, not suitable for non-ionic species. | Lower sensitivity than LC-MS, reproducibility can be challenging. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic sulfonic acids and can be adapted for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity analysis.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., water/methanol 50:50 v/v) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
Instrumentation and Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions: Precursor ion (m/z 235/237 for bromine isotopes) to be determined by infusion of a standard solution. Product ions would be selected based on fragmentation patterns.
Ion Chromatography (IC) with Suppressed Conductivity Detection
IC is a robust and reliable technique for the analysis of ionic species like sulfonic acids.
Sample Preparation:
-
Dissolve the this compound standard or sample in deionized water to a concentration of 100 µg/mL.
-
Prepare calibration standards by serial dilution in deionized water, typically ranging from 0.1 µg/mL to 50 µg/mL.
-
Filter all solutions through a 0.45 µm filter before injection.
Instrumentation and Conditions:
-
IC System: Ion chromatograph with a suppressor module and conductivity detector.
-
Anion-Exchange Column: A high-capacity anion-exchange column suitable for organic acids.
-
Eluent: A gradient of sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution. For example, a gradient from 10 mM to 50 mM NaOH over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity.
Capillary Zone Electrophoresis (CZE) with UV Detection
CZE offers high separation efficiency and is well-suited for the analysis of charged species in aqueous solutions.
Sample Preparation:
-
Dissolve the this compound standard or sample in the background electrolyte (BGE) to a concentration of 100 µg/mL.
-
Prepare calibration standards by serial dilution in the BGE, typically in the range of 1 µg/mL to 200 µg/mL.
-
Degas all solutions by sonication before use.
Instrumentation and Conditions:
-
CE System: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): 20 mM phosphate (B84403) buffer at pH 7.0.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 210 nm.
Mandatory Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Comparison of analytical methods for this compound.
Conclusion
The choice of the optimal analytical method for this compound depends heavily on the specific requirements of the analysis. For applications demanding the highest sensitivity and selectivity, such as the detection of trace-level impurities, LC-MS/MS is the superior choice. Its ability to provide structural information through fragmentation analysis is an added advantage in impurity identification.
Ion Chromatography with suppressed conductivity detection offers a robust and reliable alternative, particularly for routine quality control where the primary goal is the quantification of the main component or known ionic impurities.[1][2] It is a cost-effective and straightforward technique for ionic species.
Capillary Electrophoresis provides excellent separation efficiency and is a valuable tool for methods requiring minimal sample and solvent consumption.[3] While its sensitivity may be lower than LC-MS, its high resolving power can be advantageous for separating complex mixtures of isomers or closely related compounds.
Ultimately, the information and protocols provided in this guide should serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for the successful identification and quantification of this compound.
References
A Comparative Review of Benzenesulfonic Acid and its Bromo-Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonic acid (BSA) and its derivatives are workhorse catalysts in organic synthesis, prized for their strong Brønsted acidity and versatility in a range of reactions, including esterification, alkylation, and polymerization.[1][2] The introduction of substituents onto the benzene (B151609) ring can modulate the acid's catalytic properties, offering a tantalizing prospect for fine-tuning reactivity. This guide provides a comparative overview of benzenesulfonic acid and its bromo-derivatives, exploring how the presence of a bromine atom can influence catalytic performance. While direct, quantitative comparisons in the literature are scarce, this review synthesizes available data and theoretical principles to offer insights for catalyst selection and development.
Understanding the Electronic Influence of Bromine
The catalytic activity of an aromatic sulfonic acid is intrinsically linked to its acidity, which is governed by the electronic effects of any substituents on the benzene ring. Substituents influence the electron density of the aromatic ring through a combination of inductive and resonance effects.
A bromine atom is an electron-withdrawing group primarily through its inductive effect (-I), owing to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, for halogens, the inductive effect typically outweighs the resonance effect. This net electron withdrawal from the benzene ring is expected to increase the acidity of the sulfonic acid group. A more acidic catalyst can lead to enhanced reaction rates in acid-catalyzed reactions.
Performance in Catalysis: A Look at the Data
One study on the esterification of acetic acid with n-propanol compared the catalytic activity of benzenesulfonic acid with several of its derivatives, although it did not include bromo-substituted analogs.[1] The results, summarized in Table 1, demonstrate that substituents can significantly impact the catalytic performance.
Table 1: Catalytic Performance of Benzenesulfonic Acid and its Derivatives in the Esterification of Acetic Acid and n-Propanol [1]
| Catalyst | Abbreviation | Yield of n-propyl acetate (B1210297) (%) |
| Sulfuric Acid | SA | ~65 |
| p-Phenolsulfonic Acid | PPSA | ~60 |
| p-Toluenesulfonic Acid | PTSA | ~60 |
| Benzenesulfonic Acid | BSA | ~55 |
| Dodecylbenzenesulfonic Acid | DBSA | ~45 |
| Naphthalenesulfonic Acid | NSA | ~30 |
| 2-Amino-5-chloro-benzenesulfonic acid | CD | 7.5 |
| 4-Amino-3-nitro-benzenesulfonic acid | ANSA | 1.8 |
Reaction Conditions: Batch reactor, specific conditions for catalyst loading and temperature were maintained for comparison.
While this study does not include bromobenzenesulfonic acid, it highlights the sensitivity of the catalytic activity to the nature of the substituent. The electron-donating methyl group in p-toluenesulfonic acid and the hydroxyl group in p-phenolsulfonic acid resulted in slightly higher yields compared to the unsubstituted benzenesulfonic acid in this particular reaction. This might seem counterintuitive to the acidity argument, suggesting that other factors like steric effects or catalyst-substrate interactions could also play a role.
Based on electronic effects, it is reasonable to hypothesize that a bromo-derivative, such as 4-bromobenzenesulfonic acid, would be a more acidic catalyst than benzenesulfonic acid. This enhanced acidity could translate to higher catalytic activity in certain reactions. However, without direct experimental evidence, this remains a theoretical projection.
Experimental Protocols
To facilitate further research in this area, a general experimental protocol for evaluating and comparing the catalytic performance of benzenesulfonic acid and its bromo-derivatives in an esterification reaction is provided below. This protocol is based on typical procedures for such reactions.
Protocol: Comparative Catalytic Esterification
1. Materials:
-
Benzenesulfonic acid (BSA)
-
4-Bromobenzenesulfonic acid
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., n-propanol)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
2. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), alcohol (1.2 eq), and the sulfonic acid catalyst (e.g., 5 mol%).
-
Add the solvent and the internal standard.
3. Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
4. Work-up and Analysis:
-
After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analyze the final product mixture by GC to determine the yield of the ester.
5. Catalyst Comparison:
-
Repeat the experiment under identical conditions using the other sulfonic acid catalyst.
-
Compare the reaction rates and final yields to determine the relative catalytic activity.
Logical Workflow for Catalyst Comparison
The process of comparing these catalysts can be visualized as a logical workflow, from theoretical consideration to experimental validation.
Caption: Workflow for comparing benzenesulfonic acid and its bromo-derivatives.
Future Outlook
The comparative analysis of benzenesulfonic acid and its bromo-derivatives in catalysis presents a compelling area for further investigation. The systematic study of a series of halogenated benzenesulfonic acids would provide valuable structure-activity relationship data. Researchers are encouraged to perform direct comparative studies to quantify the impact of halogen substitution on catalytic performance across a variety of organic transformations. Such data would be invaluable for the rational design of more efficient and selective acid catalysts for applications in the chemical and pharmaceutical industries.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromobenzenesulfonic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromobenzenesulfonic acid, a compound utilized in various organic syntheses. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. As an aromatic sulfonic acid, it is corrosive and can cause severe skin burns and eye damage.[1] Always handle this chemical within a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Disposal Procedures: A Step-by-Step Approach
The primary method for the disposal of this compound is through neutralization to a pH range of 5.5 to 9.5, followed by disposal down the sanitary sewer with copious amounts of water, provided the solution does not contain any other hazardous materials such as heavy metals.[3]
Experimental Protocol for Neutralization:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood.[3][4] Place a container of the this compound waste in a larger, secondary container to contain any potential spills.[2]
-
Dilution: Slowly and cautiously dilute the acidic waste with water to a concentration of 5% or less.[4] It is critical to add the acid to the water, not the other way around, to prevent a violent exothermic reaction.[5] Using an ice bath to cool the solution is recommended as the dilution and neutralization processes can generate heat.[3][4]
-
Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as a 5% solution of sodium bicarbonate or sodium carbonate.[2] Alternatively, a 6 N solution of sodium hydroxide (B78521) or potassium hydroxide can be used.[4] Be aware that the addition of carbonate bases will cause the evolution of carbon dioxide gas.[2]
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[2][4] Continue to add the basic solution incrementally until the pH of the waste solution is stable within a neutral range (typically between 6.0 and 8.0).[2]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be safely poured down the drain, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution) to further dilute it.[3][4]
-
Decontamination: Thoroughly rinse all glassware and equipment used in the neutralization process with water. This rinse water can also be disposed of down the drain.
Quantitative Data for Disposal
| Parameter | Recommended Value/Range | Citation |
| Initial Dilution of Acid | Dilute to ≤ 5% concentration | [4] |
| Neutralizing Agent Concentration | 5% Sodium Bicarbonate/Carbonate or 6 N Sodium/Potassium Hydroxide | [2][4] |
| Final pH for Drain Disposal | 5.5 - 9.5 | [3] |
| Water Flush Post-Disposal | ≥ 20 parts water to 1 part neutralized solution | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Important Considerations
-
Regulatory Compliance: Always consult your institution's specific safety protocols and local, state, and federal regulations regarding hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[6]
-
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents.[6]
-
Spill Management: In case of a spill, prevent the powder from becoming airborne.[2] Sweep up the solid material, place it in a designated hazardous waste container, and decontaminate the spill area with a damp cloth.[2]
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
